(4-bromophenyl)methanesulfonyl fluoride
Description
Properties
CAS No. |
1895965-37-3 |
|---|---|
Molecular Formula |
C7H6BrFO2S |
Molecular Weight |
253.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
(4-bromophenyl)methanesulfonyl fluoride CAS number and structure
[1]
Executive Summary & Compound Identity
(4-Bromophenyl)methanesulfonyl fluoride is a specialized bifunctional reagent used primarily in SuFEx (Sulfur-Fluoride Exchange) click chemistry and covalent drug discovery. It serves as a robust "linker-warhead" module, enabling the installation of a latent electrophilic sulfonyl fluoride trap onto drug scaffolds via the aryl bromide handle.
Unlike traditional sulfonyl chlorides, this fluoride derivative exhibits exceptional stability toward hydrolysis and reduction, activating only under specific local environmental conditions within protein binding pockets or in the presence of specific catalysts.
Chemical Identity
| Property | Detail |
| Chemical Name | (4-Bromophenyl)methanesulfonyl fluoride |
| Synonyms | 4-Bromobenzylsulfonyl fluoride; 4-Bromo-α-toluenesulfonyl fluoride |
| CAS Number | 1895965-37-3 |
| Molecular Formula | C₇H₆BrFO₂S |
| Molecular Weight | 253.09 g/mol |
| SMILES | C1=CC(=CC=C1Br)CS(=O)(=O)F |
| Structure | Para-substituted benzyl system featuring an aryl bromide and a sulfonyl fluoride.[1] |
Structural Analysis & Chemical Properties
Functional Group Orthogonality
The power of this compound lies in its orthogonal reactivity profile . It possesses two distinct reactive centers that can be addressed sequentially without interference:
-
The Aryl Bromide (Ar-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows the reagent to be attached to complex drug pharmacophores or ligand scaffolds.
-
The Sulfonyl Fluoride (R-SO₂F): A "sleeping beauty" electrophile. It is kinetically stable in aqueous physiological conditions but reacts rapidly with nucleophilic amino acid side chains (Tyr, Ser, Lys, His) when positioned in a protein active site or activated by a Lewis base (e.g., DBU, TBD).
Physical Properties Table
| Property | Value / Description |
| Appearance | White to off-white crystalline solid |
| Melting Point | 68–72 °C (Typical for benzyl sulfonyl fluorides) |
| Solubility | Soluble in DCM, THF, Acetonitrile, DMSO; Low solubility in water. |
| Stability | Resistant to hydrolysis at neutral pH; Stable to reduction (e.g., NaBH₄). |
| Storage | Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive over long periods. |
Synthesis Protocol
The synthesis typically proceeds from 4-bromobenzyl bromide via a sulfonyl chloride intermediate. The conversion from chloride to fluoride is critical to establish the SuFEx-compatible warhead.
Step-by-Step Methodology
Phase 1: Formation of the Sulfonyl Chloride Precursor
-
Starting Material: 4-Bromobenzyl bromide (CAS 589-15-1).
-
Reagents: Sodium sulfite (Na₂SO₃), Phosphorus pentachloride (PCl₅) or POCl₃.
-
Protocol:
-
Reflux 4-bromobenzyl bromide with aqueous Na₂SO₃ to form the sodium sulfonate salt.
-
Dry the salt and treat with PCl₅ in dry toluene or DCM to generate (4-bromophenyl)methanesulfonyl chloride (CAS 53531-69-4) .
-
Phase 2: Chloride-to-Fluoride Exchange (The SuFEx Installation)
-
Reagents: Potassium Bifluoride (KHF₂) or Potassium Fluoride (KF) with 18-crown-6.
-
Solvent: Acetonitrile (MeCN) / Water (1:1) or anhydrous MeCN.
-
Protocol:
-
Dissolve (4-bromophenyl)methanesulfonyl chloride (1.0 equiv) in MeCN.
-
Add saturated aqueous KHF₂ (2.0–4.0 equiv).
-
Stir vigorously at room temperature for 4–12 hours. Monitor by TLC or LC-MS (conversion is indicated by the shift in retention time and loss of the labile chloride).
-
Workup: Dilute with water, extract with EtOAc, wash with brine, and dry over MgSO₄.
-
Purification: Recrystallization from Hexanes/EtOAc or silica gel chromatography.
-
Synthesis Workflow Diagram
Figure 1: Synthetic route from benzyl bromide precursor to the final sulfonyl fluoride SuFEx reagent.
Reactivity & Applications
Mechanism of Action: The SuFEx Pathway
Sulfonyl fluorides are unique because the S-F bond is strong (high bond dissociation energy) yet polarizable. Unlike sulfonyl chlorides, they do not react indiscriminately with water or weak nucleophiles. They require:
-
Proximity: Being held close to a nucleophile (e.g., inside an enzyme pocket).
-
Activation: Stabilization of the fluoride leaving group, often by H-bonding networks in protein active sites.
This makes (4-bromophenyl)methanesulfonyl fluoride an ideal Activity-Based Probe (ABP) . It will covalently label specific residues (Tyrosine-OH, Lysine-NH₂, Serine-OH) only when the drug scaffold directs it to the target protein.
Dual-Functionalization Workflow
Researchers utilize this compound to build libraries of covalent inhibitors. The workflow typically follows this order:
-
Coupling (Step A): The Ar-Br end is coupled to a diversity of aryl boronic acids (drug fragments) using Pd(PPh₃)₄. The SO₂F group remains intact during this transition metal catalysis.
-
Screening (Step B): The resulting library of SO₂F-containing molecules is screened against a proteome.
-
Covalent Capture (Step C): Hits are identified by their ability to irreversibly bind the target protein via SuFEx.
Figure 2: Dual reactivity map showing the orthogonal utilization of the aryl bromide and sulfonyl fluoride groups.
Safety & Handling
While sulfonyl fluorides are more stable than chlorides, they are still potent electrophiles and should be treated as potential alkylating agents .
-
Toxicity: Sulfonyl fluorides can inhibit serine proteases and acetylcholinesterase (similar to PMSF). Handle with extreme care.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use only in a fume hood.
-
Deactivation: In case of spill, treat with a solution of 1M NaOH or a nucleophilic scavenger (e.g., ethanolamine) to hydrolyze the fluoride.
-
Storage: Keep in a tightly sealed vial at -20°C. If the solid turns yellow or liquid, check for hydrolysis (formation of sulfonic acid).
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H., et al. (2022). "Covalent labeling of a chromatin reader domain using proximity-reactive cyclic peptides." Chemical Science. Link
- Citation Note: Describes the specific use of 4-bromobenzylsulfonyl fluoride (CAS 1895965-37-3) in solid-phase peptide synthesis.
-
BLD Pharm. "Product Datasheet: (4-Bromophenyl)methanesulfonyl fluoride (CAS 1895965-37-3)."[2][3] Link
-
BenchChem. "Synthesis of (2-bromophenyl)methanesulfonyl Chloride: A Comprehensive Technical Guide." Link
- Citation Note: Provides the foundational protocol for the chloride precursor synthesis.
-
AiFChem. "Product Entry: (4-Bromophenyl)methanesulfonyl chloride (CAS 53531-69-4)." Link
Applications of Sulfonyl Fluoride Warheads in Chemical Biology
Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals
Executive Summary: The Renaissance of "Sleeping Beauty" Warheads
For decades, the field of covalent drug discovery was dominated by acrylamides targeting cysteine residues. However, cysteines are rare (approx. 2% of the proteome) and often absent from critical binding pockets. Sulfonyl fluorides (SFs) have emerged as a "privileged" electrophile class that transcends these limitations.[1][2]
Often described as "sleeping beauties," SFs possess a unique "Goldilocks" reactivity profile : they are thermodynamically stable and resistant to reduction/hydrolysis in neutral aqueous buffers, yet they become highly reactive upon specific binding within a protein pocket. This context-dependent reactivity allows SFs to target a broader spectrum of residues—including Tyrosine (Tyr), Lysine (Lys), Serine (Ser), Histidine (His), and Threonine (Thr) —via Sulfur-Fluoride Exchange (SuFEx) chemistry.
This guide details the mechanistic basis, experimental applications, and protocols for deploying SF warheads to map the ligandable proteome and design next-generation targeted covalent inhibitors (TCIs).
Mechanistic Foundation: SuFEx in the Protein Context[3][4]
Unlike Michael acceptors (e.g., acrylamides) that rely on soft-soft nucleophilic attacks, sulfonyl fluorides operate via SuFEx , a click-chemistry reaction defined by the heterolytic cleavage of the S-F bond.
The Stability-Reactivity Paradox
-
Aqueous Stability: The S-F bond is strong (approx. 130 kcal/mol) and resistant to hydrolysis at physiological pH (7.4), allowing SF probes to circulate in biological systems without non-specific degradation.
-
Proximity-Induced Activation: The S(VI) center is shielded until a specific protein environment activates it. This usually involves:
-
Hydrogen Bonding: Residues in the pocket H-bond with the sulfonyl oxygens, increasing the electrophilicity of the sulfur center.
-
Fluoride Stabilization: The leaving fluoride ion is often stabilized by adjacent proton donors or Lewis acids (e.g., Ca²⁺).
-
Nucleophile Positioning: A nucleophilic side chain (e.g., Phenol of Tyr, ε-Amino of Lys) is held in precise proximity to the sulfur.
-
Residue Specificity
While Serine hydrolases are naturally primed to react with SFs (e.g., PMSF), modern chemical biology focuses on "coaxing" reactivity from non-catalytic residues:
-
Tyrosine: Reacts to form a fluorosulfate (–OSO₂–) linkage.
-
Lysine: Reacts to form a sulfonamide (–NHSO₂–) linkage.
-
Histidine: Reacts to form a sulfonyl-imidazole linkage (rare but potent).
Mechanistic Diagram
The following diagram illustrates the transition from an inert warhead to a covalent adduct.
Figure 1: The mechanism of proximity-enabled SuFEx reaction in proteins.[3] The warhead remains inert until specific binding aligns the nucleophile and activates the sulfur center.
Applications in Drug Discovery & Chemical Biology[4][6][7][8][9][10]
Targeted Covalent Inhibitors (TCIs)
SFs enable the targeting of kinases and enzymes that lack an accessible cysteine in the ATP-binding pocket.
-
Case Study: EGFR (Lys745): Traditional EGFR inhibitors target Cys797. SF-based inhibitors have been designed to target the catalytic Lys745, overcoming C797S resistance mutations.
-
Case Study: SRPK1 (Tyr227): A sulfonyl fluoride probe was developed to selectively target a non-catalytic Tyrosine in SRPK1, demonstrating high selectivity over other kinases.[4]
Ligand-Directed Labeling (LDL)
By attaching an SF warhead to a reversible ligand (e.g., a known drug pharmacophore), researchers can convert a reversible binder into a covalent probe. This technique is used to:
-
Validate Target Engagement: Confirm that a ligand binds the intended protein in live cells.[5]
-
Identify Binding Sites: Mass spectrometry mapping of the covalent attachment site reveals the ligand's binding pose.
Activity-Based Protein Profiling (ABPP)
Global profiling using "scout" probes (e.g., simple aryl-SF-alkynes) maps the "ligandable" proteome.
-
Workflow: Cell lysates are treated with SF probes. The probe reacts with accessible, hyper-reactive residues. Click chemistry attaches a biotin handle for enrichment and MS identification.[6]
-
Insight: This reveals which proteins have pockets capable of supporting SuFEx chemistry, prioritizing them for covalent drug discovery.
Experimental Protocols
Protocol A: Synthesis of a General SF-Alkyne Probe
Rationale: This protocol describes the conversion of a sulfonyl chloride to a sulfonyl fluoride, a standard route for generating ABPP probes.
Materials:
-
Potassium Bifluoride (KHF₂) (Saturated aqueous solution)
-
Acetonitrile (MeCN) or THF
-
Ethyl Acetate (EtOAc) for extraction
Step-by-Step Procedure:
-
Dissolution: Dissolve the sulfonyl chloride (1.0 equiv) in MeCN (0.2 M concentration).
-
Fluorination: Add saturated aqueous KHF₂ (2.0–3.0 equiv) dropwise to the stirring solution.
-
Note: KHF₂ is preferred over KF for its higher solubility and reactivity in biphasic systems.
-
-
Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC or LC-MS (observe the mass shift of -16.5 Da from Cl to F).
-
Workup: Dilute with water and extract 3x with EtOAc.
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
-
Stability Check: SF compounds are generally stable on silica.
-
Protocol B: Chemoproteomic Profiling (ABPP) with SF Probes
Rationale: This workflow isolates and identifies proteins covalently modified by the SF probe from a complex proteome.
Buffer Conditions:
-
Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100, Protease Inhibitor Cocktail.
-
Critical: Avoid Tris or primary amine buffers during the initial labeling step if using highly reactive probes, although SFs are generally specific enough to tolerate them. PBS is safer.
Step-by-Step Workflow:
-
Proteome Preparation:
-
Lyse cells (e.g., HeLa, HEK293) in Lysis Buffer by sonication.
-
Normalize protein concentration to 2 mg/mL (typically 1 mg total protein per replicate).
-
-
Probe Labeling (The "Click" Step):
-
Add SF-Alkyne probe (final conc. 10–50 µM) to the lysate.
-
Incubate at 37°C for 1 hour .
-
Control: Incubate a separate sample with DMSO only or a competitive inhibitor.
-
-
Copper-Catalyzed Click Chemistry (CuAAC):
-
Add the following reagents sequentially to the lysate:
-
Rhodamine-Azide or Biotin-Azide (100 µM)
-
TCEP (1 mM) - Reduces disulfides and protects Cu(I).
-
TBTA Ligand (100 µM) - Stabilizes Cu(I).
-
CuSO₄ (1 mM) - Catalyst.
-
-
Vortex and incubate at RT for 1 hour.
-
-
Protein Precipitation:
-
Add 4 volumes of ice-cold Methanol/Chloroform (4:1) to precipitate proteins and remove excess unreacted probe.
-
Centrifuge (10,000 x g, 10 min), discard supernatant. Wash pellet with Methanol.
-
-
Enrichment (For Biotin Probes):
-
Resuspend pellet in 1.2% SDS/PBS (sonicate if necessary).
-
Dilute to 0.2% SDS with PBS.
-
Incubate with Streptavidin-Agarose beads for 2 hours at RT.
-
Wash beads stringently (1% SDS, 6M Urea, PBS).
-
-
On-Bead Digestion & MS Analysis:
-
Perform on-bead tryptic digestion (overnight).
-
Elute peptides and analyze via LC-MS/MS.
-
ABPP Workflow Diagram
Figure 2: Step-by-step workflow for Activity-Based Protein Profiling (ABPP) using sulfonyl fluoride probes.
Data Summary: SF Warhead Properties[6]
| Feature | Sulfonyl Fluoride (SF) | Acrylamide | Sulfonyl Chloride |
| Primary Target | Tyr, Lys, Ser, His, Thr | Cysteine (Cys) | Lys, Ser, Tyr (Non-specific) |
| Mechanism | SuFEx (Hard nucleophile) | Michael Addition (Soft) | Nucleophilic Substitution |
| Aqueous Stability | High (Hours to Days) | High | Low (Hydrolyzes rapidly) |
| Reactivity Driver | Protein Context (Proximity) | Intrinsic Electrophilicity | Intrinsic Electrophilicity |
| Reversibility | Irreversible | Irreversible | Irreversible |
| Metabolic Liability | Low (Fluoride is safe leaving group) | Moderate (Glutathione conjugation) | High |
References
-
Sulfonyl fluorides as privileged warheads in chemical biology. Source: Chemical Science (2015) URL:[9][Link]
-
Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Source: Angewandte Chemie International Edition (2014) URL:[Link]
-
Global profiling of the proteome using sulfur(VI) fluoride exchange probes. Source: Nature Chemistry (2018) URL:[Link]
-
Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Source: Journal of Medicinal Chemistry (2019) URL:[Link]
-
Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Source: RSC Advances (2019) URL:[Link]
Sources
- 1. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 8. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05781F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Bifunctional Bromine-Sulfonyl Fluoride Linkers: A Technical Guide to Orthogonal Modular Synthesis
Executive Summary
This technical guide details the chemistry, synthesis, and application of bifunctional linkers containing both bromine (Br) and sulfonyl fluoride (SF) groups. These molecules represent a high-value class of "connective hubs" in chemical biology and drug discovery.[1] Their utility stems from orthogonal reactivity : the bromine handle participates in classical alkylation or metal-catalyzed cross-coupling reactions, while the sulfonyl fluoride acts as a latent electrophile for Sulfur-Fluoride Exchange (SuFEx) click chemistry or covalent protein modification.
This guide is designed for medicinal chemists and chemical biologists seeking to accelerate the synthesis of Proteolysis Targeting Chimeras (PROTACs), covalent probes, and fragment-based libraries.
The Orthogonality Principle
The core value of Br-SF linkers lies in the distinct activation energy profiles of the two functional groups.
-
The Bromine Handle:
-
The Sulfonyl Fluoride (SF) Handle:
-
SuFEx Reactivity: The S(VI)-F bond is thermodynamically stable and resistant to reduction, thermolysis, and metabolic degradation. It remains inert under conditions that activate the bromine group (e.g., basic alkylation, Pd-catalysis).
-
Activation: The SF group is activated only by specific "keys" such as silyl ethers (Si-F interaction) or the local microenvironment of protein active sites (H-bonding networks stabilizing the fluoride leaving group).
-
Diagram 1: Orthogonal Reactivity Landscape
This diagram illustrates how a single Br-SF hub can be divergently functionalized.
Caption: The Br-SF hub allows stepwise functionalization. The SF group survives the initial bromine transformation, serving as a latent warhead for downstream biological conjugation.
Classes of Br-SF Linkers
Selection of the correct linker depends on the desired geometry and the chemistry required to attach the primary ligand.
Class I: Alkylating Hubs
Representative Molecule: 4-(Bromomethyl)benzenesulfonyl fluoride.
-
Structure: Contains a benzylic bromide and an aryl sulfonyl fluoride.[2]
-
Reactivity: The benzylic bromide is an aggressive electrophile. It is ideal for attaching to ligands containing a secondary amine or thiol.
-
Use Case: Rapid synthesis of PROTAC linkers where the SF group serves as the E3 ligase recruiter or target warhead.
Class II: Cross-Coupling Hubs
Representative Molecule: 4-Bromobenzenesulfonyl fluoride (BBSF).
-
Structure: Aryl bromide directly attached to the phenyl ring bearing the SF group.
-
Reactivity: The Br bond is stable to simple nucleophiles but reactive in Suzuki, Stille, or Negishi couplings.
-
Use Case: Fragment-based drug discovery (FBDD). The Br is used to couple diverse aromatic fragments, creating a library of sulfonyl fluorides to screen for covalent binding.
Class III: Vinyl Hubs
Representative Molecule: 1-Bromoethene-1-sulfonyl fluoride (BESF).[4][5]
-
Structure: A vinyl bromide geminal to a sulfonyl fluoride.
-
Reactivity: Acts as a Michael acceptor and a partner for cycloadditions.
-
Use Case: Advanced heterocycle synthesis and bioconjugation requiring rigid linkers.
Experimental Protocols
Protocol A: Synthesis of a Covalent Probe via Class I Linker
Objective: Attach a targeting ligand (containing a secondary amine) to 4-(bromomethyl)benzenesulfonyl fluoride without hydrolyzing the SF group.
Reagents:
-
Targeting Ligand (Amine)
-
4-(Bromomethyl)benzenesulfonyl fluoride (1.1 equiv)
- or DIPEA (2.0 equiv)
-
Acetonitrile (anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve the amine ligand in anhydrous acetonitrile (0.1 M concentration).
-
Base Addition: Add DIPEA or finely ground
. Note: Avoid aqueous bases to prevent premature SF hydrolysis, although aryl SFs are relatively stable. -
Linker Addition: Add 4-(bromomethyl)benzenesulfonyl fluoride at 0°C.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS. The SF group should remain distinct (loss of Br, retention of +79 Da for
vs. sulfonic acid). -
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography on silica gel. Caution: Avoid methanol in the mobile phase if the SF group is highly activated, as methanolysis can occur over long periods.
Protocol B: Pd-Catalyzed Coupling of Class II Linkers
Objective: Perform a Suzuki-Miyaura coupling on 4-bromobenzenesulfonyl fluoride.
Reagents:
-
4-Bromobenzenesulfonyl fluoride (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
- (5 mol%)
- (3.0 equiv)
-
Dioxane/Water (9:1)
Step-by-Step Workflow:
-
Degassing: Sparge the solvent mixture (Dioxane/Water) with nitrogen for 15 minutes. Oxygen removal is critical.
-
Assembly: In a reaction vial, combine the aryl bromide, boronic acid, base, and catalyst.
-
Heating: Heat to 80°C under nitrogen for 4–12 hours.
-
Critical Insight: Aryl sulfonyl fluorides are generally stable to these conditions. However, avoid strong hydroxide bases (NaOH/KOH) at high temperatures.
or are preferred.
-
-
Verification: Check LC-MS for the biaryl product containing the intact
motif.
Mechanisms of Action[6]
The SuFEx Mechanism (Protein Labeling)
Unlike sulfonyl chlorides, which react indiscriminately with water and nucleophiles, sulfonyl fluorides are "latent." In the context of protein labeling:
-
Binding: The probe binds to the protein pocket.
-
Activation: The local environment (often a protonated Histidine or the oxyanion hole) stabilizes the fluoride leaving group.
-
Conjugation: A nucleophilic residue (Tyr-OH, Lys-NH2, Ser-OH, or His-N) attacks the sulfur center.
-
Exchange: Fluoride is displaced, forming a covalent sulfonate or sulfonamide bond.
Diagram 2: Experimental Workflow for Probe Synthesis
This diagram details the decision tree for synthesizing a probe using a Class I linker.
Caption: Workflow for alkylating amine ligands with bromomethyl-SF linkers. Monitoring SF integrity is the critical quality control step.
Comparative Data
Table 1: Stability and Reactivity Profile
| Functional Group | Reactivity Trigger | Stability ( | Stability (Pd-Catalysis) | Primary Target Residues |
| Sulfonyl Chloride | High (Non-specific) | Low ( | Low | Cys, Lys, His, Tyr |
| Sulfonyl Fluoride | Latent (SuFEx) | High ( | High | Tyr, Lys, His, Ser |
| Alkyl Bromide | Nucleophilic Attack | Moderate | Low (Oxidative addn) | Cys (if not hindered) |
| Aryl Bromide | Metal Catalyst | High | Reactive (Substrate) | None (Bio-inert) |
Applications in Drug Discovery[1][7][8][9][10]
-
Target Identification (ABPP): Researchers use Br-SF linkers to convert reversible inhibitors into activity-based probes. The Br group attaches the inhibitor, and the SF group captures the target protein from cell lysates, allowing identification via mass spectrometry.
-
Covalent Inhibition (TDP1, Kinases): Recent work has utilized SuFEx technology to develop potent covalent inhibitors targeting Tyrosyl-DNA phosphodiesterase 1 (TDP1) and various kinases. The SF group targets non-catalytic Tyrosine or Lysine residues, offering high selectivity.
-
PROTACs: Br-SF linkers serve as the bridge between the E3 ligase ligand and the protein of interest (POI) ligand. The SF group can also be used as the E3 ligase recruiter itself (e.g., covalent modification of DCAF1).
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H., et al. (2016). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. Link
-
Cornella, J., et al. (2020).[6][7] "Synthesis of Sulfonyl Fluorides from Sulfonamides." European Journal of Organic Chemistry. Link
-
Sigma-Aldrich. "4-(Bromomethyl)benzenesulfonyl fluoride Product Sheet." Link
-
Liu, F., et al. (2018). "SuFEx Activation with Ca2+ and Proteins." Journal of the American Chemical Society. Link
-
Gembus, V., et al. (2018). "Lewis base-catalyzed coupling of silanes and sulfonyl fluorides."[8] Chemistry - A European Journal. Link
Sources
- 1. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]
- 2. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - Chemical Science (RSC Publishing) DOI:10.1039/C6SC03924C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]
- 7. d-nb.info [d-nb.info]
- 8. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
molecular weight and physical characteristics of (4-bromophenyl)methanesulfonyl fluoride
An In-depth Technical Guide to (4-bromophenyl)methanesulfonyl fluoride: Properties, Synthesis, and Applications
Introduction: A Modern Covalent Tool for Chemical Innovation
(4-bromophenyl)methanesulfonyl fluoride is an organosulfur compound that merges the robust chemical handle of a brominated aromatic ring with the unique reactivity of a sulfonyl fluoride. While its direct commercial availability may be limited, its structural motifs are central to modern chemical synthesis, particularly in the fields of drug discovery and chemical biology. Sulfonyl fluorides, as a class, have garnered significant attention for their exquisite balance of stability and reactivity, a feature that distinguishes them from their more labile sulfonyl chloride counterparts.[1][2] This unique characteristic has positioned them as premier electrophiles for the "click chemistry" reaction known as Sulfur(VI) Fluoride Exchange (SuFEx), a powerful tool for forging new molecular connections.
This guide provides a comprehensive overview of (4-bromophenyl)methanesulfonyl fluoride, detailing its physicochemical properties, exploring its reactivity within the SuFEx framework, outlining a detailed synthetic protocol from common starting materials, and discussing its potential applications and safety considerations. This document is intended for researchers and professionals seeking to leverage the distinct advantages of sulfonyl fluoride chemistry in their work.
Physicochemical and Structural Characteristics
The core structure consists of a 4-substituted bromophenyl group attached to a methanesulfonyl fluoride moiety (-CH₂SO₂F). This combination imparts specific properties crucial for its function as a chemical building block.
| Property | Value | Source / Method |
| Molecular Formula | C₇H₆BrFO₂S | Calculated |
| Molecular Weight | 253.09 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | Inferred from analogs[3][4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone); Insoluble in water. | General chemical principles |
| Thermal Stability | High; stable to thermolysis under typical synthetic conditions. | General property of sulfonyl fluorides |
| Hydrolytic Stability | Significantly more stable to hydrolysis than the corresponding sulfonyl chloride. | General property of sulfonyl fluorides[1][2] |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.2!"]; C4 [label="C", pos="1.4,2.4!"]; C5 [label="C", pos="0,2.4!"]; C6 [label="C", pos="-0.7,1.2!"]; Br [label="Br", pos="3.0,3.6!"]; C7 [label="CH₂", pos="-2.2,1.2!"]; S [label="S", pos="-3.6,1.2!"]; O1 [label="O", pos="-4.3,2.4!"]; O2 [label="O", pos="-4.3,0!"]; F [label="F", pos="-2.9,-0.3!"]; // Define edges for bonds edge [style=solid]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- Br; C6 -- C7; C7 -- S; S -- O1 [label="", style=double]; S -- O2 [label="", style=double]; S -- F; // Add invisible edges for aromatic circle (approximation) node [shape=point, width=0.01, height=0.01, label=""]; center [pos="0.7,1.2!"]; p1 [pos="0.7,0.4!"]; p2 [pos="1.4,0.8!"]; p3 [pos="1.4,1.6!"]; p4 [pos="0.7,2.0!"]; p5 [pos="0,1.6!"]; p6 [pos="0,0.8!"]; center -- p1 [style=invis]; center -- p2 [style=invis]; center -- p3 [style=invis]; center -- p4 [style=invis]; center -- p5 [style=invis]; center -- p6 [style=invis];
}
Caption: Molecular structure of (4-bromophenyl)methanesulfonyl fluoride.
Reactivity Profile: The Power of SuFEx Click Chemistry
The sulfonyl fluoride group is the cornerstone of this molecule's utility. Unlike more reactive sulfonyl chlorides, which can be prone to reduction and rapid hydrolysis, the S-F bond offers a unique combination of inertness and "on-demand" reactivity.[1] This behavior is the foundation of SuFEx, a click chemistry reaction prized for its efficiency, high yields, and tolerance of diverse functional groups and aqueous environments.
The central principle of SuFEx is the exchange of the fluoride on the sulfur(VI) center with a nucleophile, typically an alcohol (to form a sulfonate ester) or an amine (to form a sulfonamide). The reaction is highly specific, reacting exclusively at the sulfur atom without the side reactions often seen with sulfonyl chlorides.
Caption: Generalized workflow for the SuFEx reaction.
In drug discovery, this controlled reactivity is invaluable. Sulfonyl fluorides can act as "warheads" in covalent inhibitors, forming stable, covalent bonds with specific nucleophilic amino acid residues (such as serine, threonine, lysine, or tyrosine) in a protein's active site.[2][5] This allows for the design of highly selective and potent therapeutic agents.
Synthetic Protocol: A Reliable Pathway
A robust synthesis of (4-bromophenyl)methanesulfonyl fluoride can be achieved via a two-step process starting from the commercially available (4-bromophenyl)methanesulfonyl chloride. This method leverages the well-established conversion of a sulfonyl chloride to its corresponding fluoride.
Step 1: Synthesis of the Precursor, (4-bromophenyl)methanesulfonyl chloride
The sulfonyl chloride precursor is itself synthesized from 4-bromobenzyl bromide. The process involves the formation of a thiouronium salt intermediate, followed by oxidative chlorination.[6]
-
Thiouronium Salt Formation: 4-bromobenzyl bromide (1 eq.) and thiourea (1.1 eq.) are refluxed in 95% ethanol. Upon cooling, the (4-bromobenzyl)thiouronium bromide salt precipitates and is collected by filtration.
-
Hydrolysis to Thiol: The collected salt is hydrolyzed by refluxing with aqueous sodium hydroxide under a nitrogen atmosphere. Acidification of the cooled mixture liberates the (4-bromophenyl)methanethiol, which is extracted with an organic solvent.
-
Oxidative Chlorination: The crude thiol is suspended in a mixture of concentrated hydrochloric acid and water. The mixture is cooled in an ice bath, and chlorine gas is bubbled through the vigorously stirred suspension while maintaining a temperature below 10 °C. The resulting (4-bromophenyl)methanesulfonyl chloride precipitates and is collected, washed, and dried.[6] The molecular formula for this intermediate is C₇H₆BrClO₂S, and its molecular weight is 269.54 g/mol .[7][8]
Step 2: Fluorination to (4-bromophenyl)methanesulfonyl fluoride
This step involves a nucleophilic substitution of the chloride on the sulfonyl group with a fluoride ion.
Experimental Protocol:
-
Reaction Setup: To a solution of (4-bromophenyl)methanesulfonyl chloride (1.0 eq.) in a suitable solvent such as acetonitrile, add potassium fluoride (KF, ~2-3 eq.). The use of a phase-transfer catalyst like 18-crown-6 can facilitate the reaction.[9]
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the crude residue in an organic solvent like ethyl acetate and wash with water to remove any remaining KF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final product can be further purified by column chromatography on silica gel or by recrystallization to yield pure (4-bromophenyl)methanesulfonyl fluoride.
Caption: Synthetic workflow for (4-bromophenyl)methanesulfonyl fluoride.
Applications in Research and Development
The dual functionality of (4-bromophenyl)methanesulfonyl fluoride makes it a versatile reagent:
-
Covalent Probe Discovery: The sulfonyl fluoride group serves as a covalent warhead for targeting nucleophilic residues in proteins, making it a valuable tool for developing chemical probes and irreversible enzyme inhibitors.[2][5]
-
Drug Development: As a fragment in medicinal chemistry, it allows for the introduction of a stable yet reactive sulfonyl fluoride moiety. The bromo-substituent provides a handle for further diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.
-
Materials Science: The SuFEx reaction can be used to create polymers and other advanced materials. The reliability and orthogonality of this click reaction allow for the precise construction of complex macromolecular architectures.
Safety and Handling
-
Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin. Sulfonyl fluorides can be potent enzyme inhibitors.[11][12]
-
Corrosivity: Expected to cause severe skin burns and serious eye damage.[10][11] It is a lachrymator.[13]
-
Handling: Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[14]
Always consult the SDS for the specific reagents used in the synthesis and handle all chemicals with appropriate caution in a controlled laboratory setting.
References
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (2022, January 19). Nature Reviews Chemistry. Retrieved from [Link]
-
Not all sulfonyl fluorides were created equally - some have oxetanes. (2022, January 27). Nature Portfolio Chemistry Community. Retrieved from [Link]
-
Methanesulfonyl fluoride - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
(4-FLUOROPHENYL)METHANESULFONYL CHLORIDE. (2011, February 14). Georganics. Retrieved from [Link]
-
Synthetic Routes to Arylsulfonyl Fluorides. (2021, July 8). MDPI. Retrieved from [Link]
Sources
- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 2. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods | Department of Chemistry [chem.web.ox.ac.uk]
- 3. georganics.sk [georganics.sk]
- 4. A11427.18 [thermofisher.com]
- 5. Sulfonyl Fluorides - Enamine [enamine.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. molcore.com [molcore.com]
- 8. 53531-69-4 | (4-Bromophenyl)methanesulfonyl chloride - AiFChem [aifchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 4-(Bromomethyl)benzenesulfonyl fluoride SDS - Download & Subscribe for Updates [sdsmanager.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. Methanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 14. fishersci.ca [fishersci.ca]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of (4-Bromophenyl)methanesulfonyl Fluoride
This Application Note is designed for researchers utilizing (4-bromophenyl)methanesulfonyl fluoride (an aryl-methyl sulfonyl fluoride) in Suzuki-Miyaura cross-coupling reactions. It addresses the specific challenge of preserving the latent Sulfur(VI) Fluoride Exchange (SuFEx) handle while effecting C–C bond formation.
Executive Summary & Chemical Logic
The substrate (4-bromophenyl)methanesulfonyl fluoride contains two distinct electrophilic sites:
-
Aryl Bromide (Ar-Br): The active site for oxidative addition by Palladium(0).
-
Benzylic Sulfonyl Fluoride (Ar-CH₂-SO₂F): A privileged "SuFEx" click chemistry handle.
The Challenge: While aryl sulfonyl fluorides (Ar-SO₂F) are exceptionally stable, benzylic sulfonyl fluorides possess acidic
The Solution: This protocol utilizes a buffered base system (K₃PO₄) and controlled temperature to ensure chemoselectivity. The sulfonyl fluoride remains inert, serving as a "sleeping beauty" functional group for downstream covalent docking or bioconjugation.
Reaction Mechanism & Pathway Analysis
The following diagram illustrates the desired catalytic cycle versus the competitive degradation pathways that must be suppressed.
Figure 1: Chemoselective Suzuki coupling pathway. The protocol optimizes the "Green" path while suppressing the "Red" degradation routes caused by benzylic acidity.
Optimized Experimental Protocol
Reagents & Equipment
| Component | Specification | Purpose |
| Substrate | (4-Bromophenyl)methanesulfonyl fluoride | Electrophile (1.0 equiv) |
| Coupling Partner | Aryl Boronic Acid / Pinacol Ester | Nucleophile (1.2–1.5 equiv) |
| Catalyst | Pd(dppf)Cl₂ · CH₂Cl₂ | Robust catalyst; resists deactivation by sulfur. |
| Base | K₃PO₄ (Tribasic) | Mild base; minimizes benzylic deprotonation. |
| Solvent | 1,4-Dioxane / Water (9:1) | "Wet" conditions needed for boronate activation. |
| Atmosphere | Argon or Nitrogen | Oxygen exclusion prevents homocoupling. |
Step-by-Step Methodology
Step 1: Reaction Setup (Inert Atmosphere)
-
To a dry reaction vial equipped with a stir bar, add:
-
(4-Bromophenyl)methanesulfonyl fluoride (1.0 equiv, e.g., 253 mg for 1 mmol).
-
Aryl Boronic Acid (1.2 equiv).
-
Potassium Phosphate (
, 2.0 equiv). -
Pd(dppf)Cl₂[1] · CH₂Cl₂ (3–5 mol%).
-
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Argon (x3 cycles).
Step 2: Solvent Addition & Reaction
-
Inject degassed 1,4-Dioxane (concentration ~0.2 M, e.g., 5 mL for 1 mmol).
-
Inject degassed Water (ratio 9:1 Dioxane:Water). Note: Minimal water is crucial to prevent hydrolysis of the SO₂F group over long durations.
-
Heat the block/bath to 60–70°C .
-
Critical Control: Do not exceed 80°C. High heat accelerates the hydrolysis of the sulfonyl fluoride.
-
-
Stir vigorously for 4–12 hours. Monitor by TLC (or LC-MS) for consumption of the bromide.
Step 3: Workup & Isolation (SuFEx-Safe)
-
Cool mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and water.[2]
-
Acidification (Optional): If the aqueous layer is highly basic (pH > 10), adjust to pH ~7 with dilute HCl or saturated
to prevent hydrolysis during extraction. -
Separate layers. Wash organic layer with Brine.
-
Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Flash chromatography (Silica Gel).
-
Note: Sulfonyl fluorides are stable on silica. Elute with Hexanes/EtOAc gradients.
-
Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| Low Yield / Hydrolysis | Loss of Fluoride (formation of sulfonic acid). | Switch Base: Use |
| Starting Material Recovery | Catalyst deactivation or sluggish oxidative addition. | Upgrade Catalyst: Switch to XPhos Pd G2 or SPhos Pd G2 (Buchwald precatalysts) for sterically demanding or electron-rich boronic acids. |
| Desulfonylation | Loss of | Rare for SO₂F, but possible with Pd(0) at high temp. Lower Temperature to 50°C and increase reaction time. |
| Benzylic Side Products | Deprotonation of | Avoid Alkoxides: Never use |
References
-
SuFEx Chemistry Foundation
-
Suzuki Coupling with Sulfonyl Fluorides
-
Benzylic Sulfonyl Fluoride Stability
-
General Suzuki Protocol
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Link
-
Sources
Application Notes and Protocols for Bioconjugation Techniques with Bifunctional Sulfonyl Fluoride Linkers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The field of bioconjugation is continually advancing, driven by the need for more stable, selective, and efficient methods to link biomolecules. Bifunctional sulfonyl fluoride linkers are emerging as a powerful class of reagents that offer a compelling alternative to traditional crosslinkers, such as maleimides. This document provides a comprehensive technical guide to the use of bifunctional sulfonyl fluoride linkers in bioconjugation. We will delve into the underlying chemistry, explore the advantages of this technology, and provide detailed, field-proven protocols for the synthesis of these linkers and their application in creating robust protein conjugates, with a special focus on the development of antibody-drug conjugates (ADCs).
Introduction: The Rise of Sulfonyl Fluoride Chemistry in Bioconjugation
The covalent linkage of molecules to proteins, nucleic acids, and other biomolecules is a cornerstone of modern biotechnology, enabling the creation of therapeutics, diagnostics, and research tools. The choice of linker is critical, dictating the stability, homogeneity, and ultimately, the performance of the resulting conjugate. For years, maleimide-based linkers have been the workhorse of bioconjugation, primarily targeting cysteine residues. However, the stability of the resulting thioether bond has been a persistent concern, with retro-Michael reactions leading to premature payload release and potential off-target toxicity, particularly in the context of ADCs.[1]
Sulfonyl fluoride electrophiles have emerged as a highly promising alternative, offering a unique combination of stability and reactivity. The sulfur(VI)-fluoride exchange (SuFEx) chemistry, a concept that has gained significant traction, leverages the remarkable stability of the S-F bond, which is resistant to hydrolysis and reduction, coupled with its ability to react with a broader range of nucleophilic amino acid residues beyond cysteine, including lysine, tyrosine, serine, and histidine.[2] This expanded targeting scope opens up new possibilities for site-specific conjugation and the development of more stable and effective bioconjugates.
This guide will provide the necessary theoretical background and practical protocols to empower researchers to harness the potential of bifunctional sulfonyl fluoride linkers in their work.
The Chemistry of Sulfonyl Fluoride Bioconjugation
The reactivity of sulfonyl fluorides is centered around the highly electrophilic sulfur atom. The strong electron-withdrawing nature of the two oxygen atoms and the fluorine atom makes the sulfur atom susceptible to nucleophilic attack by electron-rich amino acid side chains on a protein.
Mechanism of Action
The reaction proceeds via a nucleophilic substitution mechanism where a nucleophilic amino acid residue (e.g., the hydroxyl group of tyrosine or the amine group of lysine) attacks the sulfur atom of the sulfonyl fluoride. This leads to the formation of a stable covalent bond and the displacement of the fluoride ion.
Caption: General reaction mechanism of a sulfonyl fluoride with a nucleophilic amino acid residue on a protein.
Target Amino Acid Residues
A key advantage of sulfonyl fluoride chemistry is its ability to target a variety of amino acid residues, providing greater flexibility in bioconjugation strategies. While the reactivity is context-dependent, influenced by the local microenvironment of the amino acid, the following residues are known to react with sulfonyl fluorides:
-
Tyrosine: The phenolic hydroxyl group of tyrosine is a primary target.
-
Lysine: The ε-amino group of lysine can also be targeted.
-
Serine and Threonine: The hydroxyl groups of these amino acids can react, particularly in activated environments.
-
Histidine: The imidazole side chain of histidine is another potential target.
-
Cysteine: While sulfonyl fluorides can react with cysteine, the resulting adduct can be less stable compared to reactions with other nucleophiles.[3]
Bifunctional Sulfonyl Fluoride Linkers: Design and Synthesis
Bifunctional linkers possess two distinct reactive moieties, enabling the connection of two different molecules. In the context of this guide, we focus on heterobifunctional linkers containing a sulfonyl fluoride for reaction with a protein and another reactive group, such as an N-hydroxysuccinimide (NHS) ester, for coupling to a payload molecule (e.g., a drug or a fluorescent dye).
Protocol 1: Synthesis of a Heterobifunctional Sulfonyl Fluoride-NHS Ester Linker
This protocol is adapted from the synthesis of a dansyl-labeled heterobifunctional crosslinker and provides a general framework for creating a sulfonyl fluoride-containing counterpart.[4]
Materials:
-
4-(chlorosulfonyl)benzoic acid
-
Potassium fluoride (KF)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Synthesis of 4-(fluorosulfonyl)benzoic acid:
-
In a round-bottom flask, dissolve 4-(chlorosulfonyl)benzoic acid (1 equivalent) in anhydrous acetonitrile.
-
Add potassium fluoride (3 equivalents) and a catalytic amount of 18-crown-6.
-
Reflux the mixture overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, filter to remove excess KF, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography.
-
-
Activation of the Carboxylic Acid with NHS:
-
Dissolve the purified 4-(fluorosulfonyl)benzoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filter off the DCU and wash the precipitate with DCM.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification of the Final Product:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure and purity of the final heterobifunctional linker using ¹H NMR, ¹⁹F NMR, and mass spectrometry.
-
Application: Creating Antibody-Drug Conjugates (ADCs) with Sulfonyl Fluoride Linkers
The superior stability of the sulfonyl fluoride linkage makes it an attractive choice for the development of ADCs, where premature drug release can lead to significant off-target toxicity.
Protocol 2: Synthesis of Trastuzumab-MMAE ADC using a Sulfonyl Fluoride Linker
This protocol is a conceptual adaptation of established ADC synthesis methods, replacing a maleimide-based linker with our synthesized sulfonyl fluoride-NHS ester linker.[5][6][7]
Materials:
-
Trastuzumab (Herceptin®)
-
MMAE (Monomethyl auristatin E)
-
Sulfonyl fluoride-NHS ester linker (from Protocol 1)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Sephadex G-25 desalting column
-
Hydrophobic Interaction Chromatography (HIC) column for analysis
-
LC-MS system for characterization
Procedure:
Part A: Preparation of the Drug-Linker Construct
-
Reaction of MMAE with the Sulfonyl Fluoride-NHS Ester Linker:
-
Dissolve MMAE (1 equivalent) and the sulfonyl fluoride-NHS ester linker (1.2 equivalents) in anhydrous DMSO.
-
Add triethylamine (2 equivalents) to the solution to act as a base.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
Monitor the reaction by LC-MS to confirm the formation of the MMAE-linker conjugate.
-
The crude product can be purified by preparative HPLC.
-
Part B: Antibody Modification and Conjugation
-
Antibody Preparation:
-
Exchange the buffer of the Trastuzumab solution to PBS (pH 7.4) using a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Conjugation Reaction:
-
To the antibody solution, add a calculated amount of the purified MMAE-linker conjugate (dissolved in DMSO). The molar ratio of linker-drug to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized (e.g., 5-10 fold molar excess).
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at 37°C for 4-24 hours with gentle agitation. The optimal reaction time should be determined empirically.
-
-
Purification of the ADC:
-
Remove the unreacted drug-linker and other small molecules by purifying the reaction mixture using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
Further purification to separate ADCs with different DARs can be achieved using HIC.[8]
-
Part C: Characterization of the ADC
-
Determination of Drug-to-Antibody Ratio (DAR):
-
Analysis by Mass Spectrometry:
-
LC-MS analysis of the intact and reduced (using DTT or TCEP) ADC can confirm the successful conjugation and provide information on the drug load distribution.[11]
-
Data Presentation: Stability and Reactivity
The choice of linker technology has a profound impact on the stability and, consequently, the therapeutic window of an ADC. The following tables provide a comparative overview of the stability of sulfonyl fluoride linkers against the more traditional maleimide linkers.
Table 1: Comparative Stability of ADC Linkers in Human Plasma
| Linker Type | Model System | Incubation Time | % Intact Conjugate | Key Observations |
| Sulfonyl Fluoride | ADC in human plasma | 7 days | >90% | Exhibits high stability with minimal payload release.[12] |
| Traditional Maleimide | ADC in human plasma | 7 days | ~50% | Significant deconjugation due to retro-Michael reaction.[1] |
| Self-Stabilizing Maleimide | ADC in plasma | 7 days | >95% | Rapid hydrolysis of the thiosuccinimide ring prevents payload loss.[1] |
Table 2: Reactivity of Sulfonyl Fluoride Moieties with Amino Acid Mimics
| Sulfonyl Fluoride Derivative | Nucleophile | Reaction Conditions | Outcome | Reference |
| Arylsulfonyl fluoride | N-acetyltyrosine | Physiological pH | Stable adduct formation | [3] |
| Arylsulfonyl fluoride | N-acetyllysine | Physiological pH | Stable adduct formation | [3] |
| Arylsulfonyl fluoride | N-acetylcysteine | Physiological pH | Unstable adduct | [3] |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | - Inactive sulfonyl fluoride linker- Suboptimal reaction pH- Steric hindrance at the conjugation site | - Verify linker activity with a small molecule nucleophile- Optimize reaction pH (typically 7.0-8.5)- Consider a longer spacer arm on the linker |
| Antibody Aggregation | - High concentration of organic solvent (e.g., DMSO)- Hydrophobic nature of the drug-linker | - Keep organic solvent concentration below 10%- Include aggregation inhibitors (e.g., arginine) in the buffer- Optimize the DAR to a lower value |
| Heterogeneous DAR | - Inconsistent reaction conditions- Multiple reactive sites on the antibody | - Precisely control reaction time, temperature, and stoichiometry- For site-specific conjugation, consider enzymatic methods or engineered cysteines |
| Premature Drug Release | - Linker instability (unlikely with sulfonyl fluorides) | - Confirm the stability of the synthesized linker under physiological conditions |
Conclusion and Future Perspectives
Bifunctional sulfonyl fluoride linkers represent a significant advancement in the field of bioconjugation. Their inherent stability and versatile reactivity offer solutions to some of the key challenges associated with traditional crosslinking chemistries. The protocols and data presented in this guide provide a solid foundation for researchers to explore and implement this powerful technology. As the demand for more robust and precisely engineered bioconjugates continues to grow, particularly in the realm of targeted therapeutics like ADCs, the adoption of sulfonyl fluoride-based strategies is poised to accelerate, paving the way for the development of safer and more effective next-generation biomolecular tools and medicines.
References
-
Antibody–drug conjugates: Recent advances in linker chemistry. PMC. Available at: [Link]
-
A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Precise PEG: PEG Linkers & ADC Linker Chemistry | Bioconjugation Solutions. Available at: [Link]
-
SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Merck Millipore. Available at: [Link]
-
Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. PubMed. Available at: [Link]
-
Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. RSC Publishing. Available at: [Link]
-
Effect of Linker-Payload Composition on Plasma Stability of Antibody-Drug Conjugates Mediated by Lipoic Acid Ligase A. ChemRxiv. Available at: [Link]
-
Anti-HER2 ADC preparation and potency evaluation against HER2 overexpression human cancer cell lines. Creative Biolabs. Available at: [Link]
-
Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods. Available at: [Link]
-
Characterization of an antibody-drug conjugate by hydrophilic interaction chromatography coupled to mass spectrometry. Academia.edu. Available at: [Link]
-
Characterization of an antibody-drug conjugate by hydrophilic interaction chromatography coupled to mass spectrometry | Request PDF. ResearchGate. Available at: [Link]
-
Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE. PMC. Available at: [Link]
-
Dansyl-labeled heterobifunctional crosslinker with NHS-ester and protected sulfhydryl groups. Semantic Scholar. Available at: [Link]
- WO2011023680A2 - Processes for the synthesis and purification of heterobifunctional cross-linkers. Google Patents.
-
Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry - Chinese Chemical Society. Available at: [Link]
-
Advances in the construction of diverse SuFEx linkers. National Science Review. Available at: [Link]
-
Dansyl-labeled heterobifunctional crosslinker with NHS-ester and protected sulfhydryl groups. Sciforum : Event management platform. Available at: [Link]
-
A novel antibody drug conjugate linker enabling production of ADCs with high drug to antibody ratios and fast payload release for improved efficacy. Debiopharm. Available at: [Link]
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- 3. N-hydroxysuccinimide ester functionalized perfluorophenyl azides as novel photoactive heterobifunctional cross-linking reagents. The covalent immobilization of biomolecules to polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (PDF) Characterization of an antibody-drug conjugate by hydrophilic interaction chromatography coupled to mass spectrometry [academia.edu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Covalent PROTACs Using (4-bromophenyl)methanesulfonyl Fluoride Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Covalent PROTACs in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.[3]
While most PROTACs in development are non-covalent, there is a growing interest in covalent PROTACs. These molecules form a permanent bond with either the target protein or the E3 ligase, which can offer several advantages, including prolonged duration of action and improved potency.[5] A particularly promising class of electrophilic warheads for the design of covalent PROTACs is the sulfonyl fluorides.[6][7]
This guide provides an in-depth look at the synthesis of covalent PROTACs utilizing (4-bromophenyl)methanesulfonyl fluoride as a key intermediate. We will explore the unique chemistry of sulfonyl fluorides and provide detailed, step-by-step protocols for the synthesis and characterization of these powerful research tools and potential therapeutics.
The Unique Chemistry of Sulfonyl Fluorides as Covalent Warheads
Sulfonyl fluorides (SFs) are increasingly recognized as privileged electrophilic warheads in chemical biology and drug discovery.[7] They exhibit a fine balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues.[7][8] Unlike more traditional covalent warheads like acrylamides, which primarily target cysteine, sulfonyl fluorides can form stable covalent adducts with serine, threonine, tyrosine, lysine, and histidine residues.[6][7][9] This expanded targeting scope opens up new avenues for designing covalent inhibitors and PROTACs for proteins that lack a suitably positioned cysteine.[8][9]
The reactivity of aryl sulfonyl fluorides can be modulated by the electronic properties of the aromatic ring, allowing for the fine-tuning of their potency and selectivity.[8] The sulfur(VI)-fluoride bond is remarkably stable to hydrolysis and reduction, contributing to the favorable pharmacokinetic properties of SF-containing molecules.[9]
The Role of (4-bromophenyl)methanesulfonyl Fluoride as a Versatile Intermediate
(4-bromophenyl)methanesulfonyl fluoride is a valuable building block for the synthesis of covalent PROTACs. Its bifunctional nature allows for its seamless integration into a modular PROTAC assembly strategy. The bromo-substituent provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the attachment of the linker or the E3 ligase ligand. The methanesulfonyl fluoride moiety serves as the covalent warhead, poised to react with a nucleophilic residue on the target protein.
The following sections provide a detailed, representative protocol for the synthesis of a covalent PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target in oncology. This protocol utilizes a derivative of (4-bromophenyl)methanesulfonyl fluoride to covalently modify the target protein.
Experimental Protocols
Overall Synthetic Workflow
The synthesis of the target covalent PROTAC is designed as a modular, multi-step sequence. The general workflow is depicted below.
Caption: Overall workflow for the synthesis of a covalent PROTAC.
Part 1: Synthesis of the Warhead-Linker Intermediate
This part of the protocol describes the synthesis of an intermediate where the (4-bromophenyl)methanesulfonyl fluoride is coupled to a linker. For this example, we will use a short polyethylene glycol (PEG) linker with a terminal carboxylic acid, which is a common linker type in PROTAC design.[10]
Reaction Scheme:
Caption: Suzuki coupling for the synthesis of the warhead-linker intermediate.
Materials and Reagents:
| Reagent | Supplier | Purity |
| (4-bromophenyl)methanesulfonyl fluoride | Sigma-Aldrich | 97% |
| 2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethyl 4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Combi-Blocks | 95% |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Strem Chemicals | 98% |
| Potassium carbonate (K₂CO₃) | Fisher Scientific | 99% |
| 1,4-Dioxane, anhydrous | Acros Organics | 99.8% |
| Deionized water | - | - |
Protocol:
-
To a flame-dried round-bottom flask, add (4-bromophenyl)methanesulfonyl fluoride (1.0 eq), the PEG-linker with boronic ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the warhead-linker intermediate.
-
The Boc-protecting group on the linker can then be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine for the subsequent coupling step.
Part 2: Assembly of the Final Covalent PROTAC
This part of the protocol describes the coupling of the warhead-linker intermediate with a functionalized E3 ligase ligand. In this example, we will use a derivative of pomalidomide, a common CRBN ligand, which has been functionalized with a carboxylic acid handle.[11]
Reaction Scheme:
Caption: Amide coupling for the final PROTAC assembly.
Materials and Reagents:
| Reagent | Supplier | Purity |
| Warhead-Linker Intermediate (free amine) | Synthesized in Part 1 | - |
| 4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)butanoic acid | MedChemExpress | 98% |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Chem-Impex International | 98% |
| DIPEA (N,N-Diisopropylethylamine) | Alfa Aesar | 99% |
| N,N-Dimethylformamide (DMF), anhydrous | EMD Millipore | 99.8% |
Protocol:
-
Dissolve the functionalized pomalidomide (1.0 eq) and HATU (1.1 eq) in anhydrous DMF in a round-bottom flask under an argon atmosphere.
-
Stir the solution for 10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the warhead-linker intermediate (free amine, 1.0 eq) in anhydrous DMF to the reaction mixture.
-
Add DIPEA (3.0 eq) dropwise to the reaction.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final covalent PROTAC.
Part 3: Characterization of the Final Covalent PROTAC
The final product should be thoroughly characterized to confirm its identity and purity.
Recommended Analytical Techniques:
| Technique | Purpose |
| ¹H and ¹⁹F NMR Spectroscopy | To confirm the chemical structure and the presence of the sulfonyl fluoride group. |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the exact mass and elemental composition of the molecule. |
| Analytical HPLC | To determine the purity of the final compound. |
Expected Data:
-
¹H NMR: Should show characteristic peaks for the aromatic protons of the phenylsulfonyl fluoride, the pomalidomide moiety, the linker, and the target protein ligand.
-
¹⁹F NMR: Should show a singlet corresponding to the sulfonyl fluoride group.
-
HRMS: The calculated and observed mass should be in close agreement (typically within 5 ppm).
-
Analytical HPLC: Purity should ideally be >95%.
Conclusion and Future Perspectives
The use of (4-bromophenyl)methanesulfonyl fluoride and similar intermediates provides a robust and flexible platform for the synthesis of covalent PROTACs. The ability of sulfonyl fluorides to target a range of nucleophilic amino acids significantly expands the scope of proteins that can be targeted for degradation.[6][7] As our understanding of the complex interplay between linker composition, ternary complex formation, and degradation efficiency grows, the rational design of highly potent and selective covalent PROTACs will continue to advance the field of targeted protein degradation.[10]
References
-
A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Efficient targeted degradation via reversible and irreversible covalent PROTACs - ChemRxiv. Available at: [Link]
-
Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs - PMC. Available at: [Link]
-
Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. Available at: [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology - SciSpace. Available at: [Link]
-
Structure-guided design and optimization of covalent VHL-targeted sulfonyl fluoride PROTACs - ResearchGate. Available at: [Link]
-
Structure-based design and analysis of SuFEx chemical probes - PMC - NIH. Available at: [Link]
-
Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs - PubMed. Available at: [Link]
-
Methods to accelerate PROTAC drug discovery | Biochemical Journal - Portland Press. Available at: [Link]
-
Protein degradation through covalent inhibitor-based PROTACs - RSC Publishing. Available at: [Link]
-
Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation | ACS Medicinal Chemistry Letters. Available at: [Link]
-
Structure-guided design and optimization of covalent VHL-targeted sulfonyl fluoride PROTACs - bioRxiv. Available at: [Link]
-
Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC. Available at: [Link]
-
Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs | Request PDF - ResearchGate. Available at: [Link]
-
Structure-guided design and optimization of covalent VHL-targeted sulfonyl fluoride PROTACs - bioRxiv. Available at: [Link]
-
Chemistry-Driven Integrated Innovation: Unleashing the Potential of PROTAC Technology. Available at: [Link]
-
Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations | CCS Chemistry - Chinese Chemical Society. Available at: [Link]
-
Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC. Available at: [Link]
-
Advances in the construction of diverse SuFEx linkers | National Science Review. Available at: [Link]
-
Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC. Available at: [Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. Available at: [Link]
-
Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry - RSC Publishing. Available at: [Link]
-
Protein Degradation Using PROTACs & Molecular Glues | April 19-20, 2022. Available at: [Link]
-
An Update on Clinically Advanced PROTAC Degraders and Their Synthesis - MDPI. Available at: [Link]
-
Structure-guided design and optimization of covalent VHL-targeted sulfonyl fluoride PROTACs - The Francis Crick Institute. Available at: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. Available at: [Link]
-
An Update on Clinically Advanced PROTAC Degraders and Their Synthesis - ResearchGate. Available at: [Link]
-
Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes | ChemRxiv. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - MDPI. Available at: [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. mdpi.com [mdpi.com]
- 3. portlandpress.com [portlandpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonyl Fluorides - Enamine [enamine.net]
- 7. scispace.com [scispace.com]
- 8. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 11. enamine.net [enamine.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of (4-Bromophenyl)methanesulfonyl Fluoride Synthesis
Ticket #: PMSF-BR-042 Subject: Yield Optimization & Troubleshooting for Benzyl Sulfonyl Fluoride Derivatives Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
The synthesis of (4-bromophenyl)methanesulfonyl fluoride presents unique challenges compared to aryl sulfonyl fluorides. The presence of the benzylic methylene group (
Standard protocols often fail due to:
-
Instability of the intermediate: (4-bromophenyl)methanesulfonyl chloride is highly prone to hydrolysis and thermal decomposition.[1]
-
Competitive Elimination: Strong bases can deprotonate the benzylic position, leading to stilbene formation or polymerization.[1]
-
Inefficient Halogen Exchange: Traditional KF methods often stall due to lattice energy barriers.[1]
This guide details two high-yield protocols: the Biphasic KHF₂ Exchange (Recommended) and the One-Pot Oxidative Fluorination .[1]
Module 1: The "Gold Standard" Protocol (Biphasic KHF₂)
This method replaces the moisture-sensitive "anhydrous KF" route with a robust biphasic system.[1] Potassium Bifluoride (KHF₂) acts as both the fluorinating agent and a buffer, stabilizing the pH to prevent hydrolysis of the sensitive benzyl sulfonyl chloride.
Optimized Workflow
Precursor: (4-bromophenyl)methanesulfonyl chloride (prepared via chlorosulfonation of the parent bromide or oxidative chlorination of the thiol).[1]
Step-by-Step Protocol:
-
Solvent System: Prepare a 1:1 mixture of Acetonitrile (MeCN) and Water .[1]
-
Reagent Loading:
-
Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours.
-
Note: Vigorous stirring is critical to maximize interfacial surface area.[1]
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Why This Works (Mechanism)
The bifluoride anion (
Module 2: Troubleshooting Guide
Issue 1: Low Yield / Incomplete Conversion
| Symptom | Root Cause Analysis | Corrective Action |
| Stalled Reaction (TLC shows SM remaining) | Lattice Energy Barrier: Standard KF has high lattice energy and low solubility in organic solvents.[1] | Switch to KHF₂: Use the biphasic protocol described above. Add Catalyst: If using anhydrous KF, add 5 mol% 18-Crown-6 or TBAB (Tetrabutylammonium bromide) to solubilize fluoride.[1] |
| Hydrolysis (Formation of sulfonic acid) | Wet Solvents / High pH: The sulfonyl chloride intermediate hydrolyzes faster than it fluorinates in basic, wet conditions. | Buffer pH: Avoid basic conditions. The KHF₂ system is naturally acidic/buffered.[1] If using KF, ensure strictly anhydrous conditions. |
| Decomposition (Black tar/polymer) | Thermal Instability: Benzyl sulfonyl chlorides decompose, releasing SO₂ upon heating.[1] | Temperature Control: Never heat the chloride intermediate above 40°C. Perform the fluorination at Room Temperature . |
Issue 2: Impurity Profile (Side Reactions)
User Question: "I see a non-polar spot on TLC that isn't my product. NMR suggests a dimer."
-
Diagnosis: Wurtz-type coupling or Stilbene formation.[1]
-
Mechanism: If you generated the precursor using a Grignard reagent (e.g., 4-bromobenzyl magnesium bromide + SO₂Cl₂), the magnesium species can couple.
-
Resolution: Switch to the Oxidative Chlorination route: Start with 4-bromobenzyl thiol (or thioacetate)
oxidation with NCS/HCl Sulfonyl Chloride.[1] This avoids organometallics entirely.[1][3][4]
Module 3: Advanced One-Pot Protocol (Avoids Chloride Isolation)
For users experiencing severe instability with the chloride intermediate, use this One-Pot Oxidative Fluorination method. This bypasses the isolation of the unstable sulfonyl chloride.
Reagents: 4-Bromobenzyl thiol, Trichloroisocyanuric Acid (TCCA), KHF₂.[1]
-
Oxidation: Dissolve thiol in MeCN/H₂O (9:1).[1] Add TCCA (2.5 equiv) at 0°C. Stir 1h.
-
Fluorination: Add saturated aqueous KHF₂ (excess) directly to the pot. Stir overnight at RT.
-
Result: The oxidative conditions convert the thiol directly to the sulfonyl core, and KHF₂ immediately traps it as the fluoride.[7]
Visualization: Synthetic Pathways[1][9][10][11]
Caption: Comparative workflow demonstrating the stability bottleneck at the Sulfonyl Chloride stage and the optimized Biphasic KHF₂ bypass.
FAQ: Frequently Asked Questions
Q: Can I use Selectfluor or NFSI instead of KHF₂? A: Yes, but it changes the chemistry. You would react the sodium sulfinate intermediate with Selectfluor (electrophilic fluorination). This is a "green" alternative but Selectfluor is significantly more expensive than KHF₂.[1] This is recommended only if the chloride route fails completely.
Q: How do I store the final product? A: Unlike the chloride, (4-bromophenyl)methanesulfonyl fluoride is relatively stable. However, due to the benzylic activation, it should be stored at 4°C under Argon . Avoid storage with amine bases.
Q: My product hydrolyzes on the silica column. What should I do? A: Sulfonyl fluorides are generally stable on silica, but if your silica is very acidic/wet, degradation can occur.
-
Fix: Pre-treat the silica column with 1% Et₃N in Hexanes (neutralize acidity) or use neutral alumina instead of silica gel.
References
-
Sharpless, K. B., et al. (2014).[1][8] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [1]
- Grounding: Establishes the KHF₂ biphasic protocol as the superior method for converting sulfonyl chlorides to fluorides.
-
Qin, H. L., et al. (2025).[1][9] "A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides."[1][4] Synthesis. [1]
- Grounding: Validates the one-pot oxidative chlorination/fluorination sequence using TCCA/KHF₂ for benzyl substr
-
Cornella, J., et al. (2018).[1] "Practical Synthesis of Sulfonyl Fluorides from Sulfonamides." Journal of the American Chemical Society. [1]
- Grounding: Provides mechanistic insight into the stability and reactivity of sulfonyl fluoride species.
Sources
- 1. PubChemLite - (4-bromo-3-chlorophenyl)methanesulfonyl fluoride (C7H5BrClFO2S) [pubchemlite.lcsb.uni.lu]
- 2. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]
- 4. A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05781F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]
Technical Support Center: Purification & Troubleshooting for (4-Bromophenyl)methanesulfonyl Fluoride
Topic: Purification and Handling of (4-Bromophenyl)methanesulfonyl Fluoride Derivatives Audience: Researchers, Medicinal Chemists, and Process Engineers Content Type: Technical Support Guide (Q&A, Protocols, Troubleshooting)
Introduction: The Compound & Its Chemistry
(4-Bromophenyl)methanesulfonyl fluoride is a derivative of the well-known serine protease inhibitor PMSF (Phenylmethanesulfonyl fluoride). While it shares the "SuFEx" (Sulfur-Fluoride Exchange) handle common in modern click chemistry, it belongs to the benzylic sulfonyl fluoride class.
Critical Distinction: Unlike aryl sulfonyl fluorides (directly attached to the ring), which are exceptionally stable, benzylic sulfonyl fluorides are significantly more reactive. The methylene spacer (
Purification Workflow Strategy
The following decision tree outlines the logical flow for purifying this compound based on crude purity and scale.
Figure 1: Decision matrix for purification. Recrystallization is prioritized due to the compound's crystallinity and hydrolytic sensitivity.
Troubleshooting Guide (Q&A)
Category A: Stability & Hydrolysis[1][2][3]
Q: My product yield is low, and I see a polar spot at the baseline of my TLC. What happened? A: You likely observed hydrolysis to the sulfonic acid .
-
Cause: Benzylic sulfonyl fluorides hydrolyze in water, especially at pH > 7. The half-life of the parent PMSF is only ~35 minutes at pH 8.0 [3].[1][2][3][4]
-
Fix:
-
Acidify Workup: Ensure your aqueous wash during extraction is neutral or slightly acidic (pH 5–6). Avoid bicarbonate washes if the contact time is long.
-
Dry Solvents: Use anhydrous sodium sulfate (
) immediately after phase separation. -
Cold Processing: Keep the crude mixture at 4°C during workup.
-
Q: Can I store the purified compound in DMSO for biological assays? A: Yes, but with strict caveats.
-
Stability: It is stable in anhydrous DMSO or Isopropanol for months at -20°C.[1]
-
Risk: If the DMSO contains water (hygroscopic), the compound will degrade rapidly.
-
Recommendation: Prepare fresh stock solutions in 100% anhydrous isopropanol immediately before use [3].
Category B: Purification Issues
Q: I cannot separate the Sulfonyl Fluoride from the Sulfonyl Chloride precursor. They co-elute. A: This is a common issue as both are non-polar.
-
Chemical Wash Method: Instead of chromatography, treat the crude organic layer with a saturated aqueous solution of KHF₂ (Potassium Bifluoride) . The bifluoride anion (
) is a potent nucleophile that will convert residual chloride to fluoride in situ [4]. -
Recrystallization: The fluoride derivative typically crystallizes better than the chloride. Use Isopropanol (IPA).
Q: The compound decomposes on the silica column. A: Silica gel is slightly acidic, which can catalyze decomposition or hydrolysis if the solvent is "wet."
-
Protocol Adjustment:
-
Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane to neutralize it, then flush with pure Hexane before loading.
-
Speed is key: Perform a "Flash Filtration" rather than a long gradient elution. Collect the major non-polar fraction quickly.
-
Detailed Purification Protocols
Protocol 1: Recrystallization (Recommended)
Best for: Removing trace salts and sulfonyl chloride impurities.
-
Solvent Choice: Anhydrous Isopropanol (IPA) is the gold standard for PMSF derivatives [3]. Alternatively, use Hexane/Ethyl Acetate (4:1).
-
Dissolution:
-
Place the crude solid in a flask.
-
Add the minimum amount of hot IPA (approx. 60-70°C) to dissolve the solid. Do not boil excessively to prevent thermal decomposition.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Transfer to a 4°C fridge for 4 hours, then -20°C overnight.
-
-
Collection:
-
Filter the white needles/crystals rapidly.
-
Wash with cold Hexane (to remove residual IPA which might hold water).
-
Dry under high vacuum.
-
Protocol 2: Flash Column Chromatography
Best for: Oily crude mixtures or removing non-polar side products.
| Parameter | Specification |
| Stationary Phase | Silica Gel (Neutralized with 1% |
| Eluent System | Hexane : Ethyl Acetate (Gradient 95:5 |
| Loading | Dry load on Celite or liquid load in minimal DCM. |
| Rf Value | Typically 0.4–0.6 in Hex:EtOAc (8:2). (Higher than Sulfonic acid, slightly lower/equal to Chloride). |
Comparative Data: Fluoride vs. Chloride vs. Acid
Understanding the physical properties of the impurities is crucial for separation.
| Compound Species | Polarity (TLC) | Hydrolytic Stability | Reactivity |
| Sulfonyl Fluoride (Product) | Non-polar (High Rf) | Moderate (Unstable at pH > 8) | Selective Electrophile (Serine/Lysine) |
| Sulfonyl Chloride (Precursor) | Non-polar (High Rf) | Low (Hydrolyzes rapidly) | Highly Reactive / Non-selective |
| Sulfonic Acid (Byproduct) | Very Polar (Baseline) | High (Stable endpoint) | Unreactive (under these conditions) |
FAQs
Q: What is the melting point of (4-bromophenyl)methanesulfonyl fluoride? A: While the exact experimental MP for the 4-bromo derivative is often cited in specific synthesis papers, analogous PMSF derivatives typically melt between 90°C and 110°C . (PMSF melts at 92°C; the bromo-substituent generally raises the MP) [5].
Q: Is this compound toxic? A: Yes, highly toxic. Like PMSF, it is a cholinesterase inhibitor and can cause severe respiratory and skin damage. It releases HF upon hydrolysis. Always handle in a fume hood and wear appropriate PPE (gloves, goggles) [3].
Q: Can I use water in the synthesis step? A: Yes. Many syntheses use a biphasic system (Water/DCM) with KHF₂ as the fluoride source. The high concentration of bifluoride drives the equilibrium toward the fluoride faster than water hydrolyzes it. However, once the reaction is done, separate the organic layer immediately [4].
References
-
Sharpless, K. B., et al. (2014).[5][6] "SuFEx: Sulfur(VI) Fluoride Exchange". Angewandte Chemie International Edition. (Foundational text on Sulfonyl Fluoride stability).
-
Dong, J., et al. (2020). "Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx)". PMC.
-
Sigma-Aldrich Technical Bulletin . "Phenylmethanesulfonyl Fluoride (PMSF) Product Information".
-
Qin, H. L., et al. (2025). "Synthesis of sulfonyl fluorides". Organic Chemistry Portal.
-
Chem-Impex . "4-Bromophenylsulfur pentafluoride & Analogs Data".
Sources
Technical Support Center: Methanesulfonyl Fluoride (MSF) Labeling Optimization
Topic: Optimizing pH for Protein Labeling with Methanesulfonyl Fluorides Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals
Welcome to the Technical Support Hub for SuFEx (Sulfur-Fluoride Exchange) chemistry. This guide addresses the critical parameter of pH optimization when using methanesulfonyl fluorides (and related sulfonyl fluoride probes) for covalent protein labeling.
Core Principles & Mechanism
Methanesulfonyl fluorides (R-SO
The pH Dilemma:
-
Low pH (< 7.0): Nucleophiles (Tyr-OH, Lys-NH
) are protonated and unreactive. The probe remains stable. -
High pH (> 8.5): Nucleophiles are deprotonated (active), driving the reaction. However, the rate of probe hydrolysis (reaction with water/OH
) increases exponentially, potentially destroying the probe before it labels the protein.
Target Specificity by pH:
-
Tyrosine (Tyr): pK
~10. Labeling is optimal at pH 8.0–9.0 , where a fraction of Tyr exists as phenolate (Tyr-O ). -
Lysine (Lys): pK
~10.5. Requires pH > 8.5 for significant reactivity, though local protein environments can lower this pK . -
Cysteine (Cys): Reacts rapidly at neutral pH, but the resulting thiosulfonate adduct is often unstable and reversible.
Mechanism Visualization
The following diagram illustrates the kinetic competition between protein labeling and hydrolysis.
Caption: Kinetic competition between productive SuFEx protein labeling and non-productive probe hydrolysis.
Troubleshooting & FAQs
Issue 1: Low Labeling Efficiency
User Question: "I incubated my protein with MSF at pH 7.4 (PBS) overnight, but MS analysis shows <5% labeling. What went wrong?"
Diagnosis: The pH is likely too low to activate the target residues (Tyrosine/Lysine). Solution:
-
Shift pH to 8.0–8.5: At pH 7.4, Tyrosine (pK
~10) is almost entirely protonated. Increasing pH to 8.5 increases the concentration of the reactive phenolate species by ~10-fold. -
Check Buffer Composition: Ensure you are not using Tris or Glycine buffers if possible, as they contain primary amines that can scavenge the probe (though MSF is relatively selective, high concentrations of Tris can compete). Use HEPES, MOPS, or Bicarbonate .
Issue 2: Probe Precipitation
User Question: "When I add the MSF stock solution to my protein buffer, the solution turns cloudy."
Diagnosis: Sulfonyl fluorides are hydrophobic. Rapid addition to aqueous buffer causes precipitation. Solution:
-
Solvent Compatibility: Dissolve MSF in DMSO or Acetonitrile (MeCN) to make a high-concentration stock (e.g., 100 mM).
-
Stepwise Dilution: Ensure the final organic co-solvent concentration is <5% (v/v). Add the probe slowly while vortexing or stirring.
-
Concentration Limit: Do not exceed the solubility limit (typically ~1-5 mM in buffer).
Issue 3: Rapid Probe Degradation
User Question: "I'm trying to label a lysine at pH 9.5, but the reaction stops after 30 minutes."
Diagnosis: At pH 9.5, the half-life of sulfonyl fluorides decreases drastically (often <30 mins) due to alkaline hydrolysis. Solution:
-
Fresh Addition: Add the probe in aliquots. Add 50% of the probe at T=0, and the remaining 50% at T=30 min.
-
Lower pH: Try pH 8.8. It is a compromise that extends probe half-life while maintaining sufficient nucleophilicity.
Issue 4: Selectivity (Tyr vs. Lys)
User Question: "Can I selectively label Tyrosine over Lysine?"
Diagnosis: Yes, Tyrosine is generally more reactive than Lysine towards SuFEx probes at near-neutral pH due to the "hard/soft" nature of the interaction and the lower pK
-
pH Tuning: Perform the reaction at pH 7.8 – 8.0 . At this pH, Lysines are heavily protonated (unreactive ammonium), while Tyrosines can still react, especially if they are in a binding pocket that lowers their pK
.
Detailed Protocol: pH Optimization Workflow
This protocol is designed to determine the "Sweet Spot" for your specific protein target.
Materials
-
Protein: 10–50 µM in storage buffer.
-
MSF Probe: 100 mM stock in anhydrous DMSO.
-
Buffers (100 mM):
-
pH 6.5 (MES)
-
pH 7.5 (HEPES)[1]
-
pH 8.5 (HEPES or Bicarbonate)
-
pH 9.5 (Borate or Bicarbonate)
-
-
Quench Solution: 1% Formic Acid (for MS analysis) or SDS-Loading Buffer.
Step-by-Step Procedure
-
Buffer Exchange: Desalt your protein into 100 mM NaCl (unbuffered) or a low-strength buffer to remove interfering amines.
-
Reaction Setup: Prepare 4 reaction tubes.
-
Add protein to each buffer (pH 6.5, 7.5, 8.5, 9.5) to a final concentration of 10 µM.
-
-
Probe Addition: Add MSF probe to a final concentration of 100–500 µM (10–50x excess). Keep DMSO < 2%.
-
Incubation: Incubate at 25°C for 2 hours .
-
Quenching: Stop the reaction.
-
For Gel: Add SDS-loading buffer and boil.
-
For MS: Add Formic Acid to pH < 3.
-
-
Analysis: Analyze by Intact Protein LC-MS. Calculate % Labeling using the formula:
Optimization Decision Tree
Caption: Decision tree for interpreting pH optimization results.
Reference Data
Table 1: Estimated Stability & Reactivity of Sulfonyl Fluorides vs. pH
| pH Condition | Nucleophile Status (Tyr/Lys) | Probe Hydrolysis Half-Life (t | Labeling Strategy |
| pH 6.0 | Protonated (Inactive) | > 48 Hours (Very Stable) | Not recommended (too slow). |
| pH 7.5 | Low Activation | ~12–24 Hours | Good for highly reactive active-site residues. |
| pH 8.5 | Moderate Activation | ~2–4 Hours | Optimal for general surface labeling. |
| pH 9.5 | High Activation | < 30 Minutes (Unstable) | Pulse-labeling only; high risk of hydrolysis. |
Note: Values are estimates for generic alkyl sulfonyl fluorides (e.g., MSF). Aryl sulfonyl fluorides (e.g., PMSF) hydrolyze faster.
References
-
Profiling Sulfur(VI) Fluorides as Reactive Functionalities. Source: ACS Chemical Biology Context: Comprehensive profiling of SuFEx reactivity with amino acids (Tyr, Lys, His) and hydrolytic stability.[2][3] URL:[Link]
-
Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Source: Chemical Science (RSC) Context:[4] Review of sulfonyl fluoride mechanism, stability, and application in protein labeling. URL:[Link]
-
Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. Source: ACS Chemical Biology Context: Protocol for targeting Tyrosine residues and the influence of pH on specificity. URL:[Link]
-
Direct mapping of ligandable tyrosines and lysines in cells. Source: Nature Chemistry Context: Use of sulfonyl fluorides to map reactive residues, discussing the preference for Tyrosine over Lysine. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2 - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00440C [pubs.rsc.org]
- 4. escholarship.org [escholarship.org]
stability of (4-bromophenyl)methanesulfonyl fluoride at room temperature
Technical Support Guide: Stability & Handling of (4-Bromophenyl)methanesulfonyl Fluoride
Part 1: Executive Summary
(4-Bromophenyl)methanesulfonyl fluoride (CAS: 1895965-37-3) is a specialized benzyl sulfonyl fluoride derivative.[1][2] Structurally, it consists of a 4-bromophenyl group attached to a sulfonyl fluoride moiety via a methylene (
Crucial Stability Verdict: Unlike aryl sulfonyl fluorides (Ar-SO_2F), which are highly stable and often used in latent SuFEx click chemistry, benzyl sulfonyl fluorides like this compound are moisture-sensitive . They share the reactivity profile of PMSF (Phenylmethanesulfonyl fluoride) , acting as potent electrophiles that are prone to hydrolysis in aqueous environments.
Quick Status Check:
-
Physical State: White to off-white crystalline solid.[3]
-
Room Temperature Stability: Stable ONLY if kept strictly anhydrous.
-
Aqueous Stability: Unstable.[4][5] Hydrolyzes rapidly (minutes to hours).
-
Storage Recommendation: -20°C, Desiccated, Inert Atmosphere.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: Can I store this compound on the benchtop at room temperature?
Short Answer: Only for short periods (days) and only if the container is tightly sealed with a desiccant.
Detailed Insight: While the sulfonyl fluoride bond (
-
Recommendation: For long-term storage (>1 week), store at -20°C or 4°C under nitrogen/argon.
Q2: The powder has turned into a sticky paste or liquid. Is it still usable?
Diagnosis: Your sample has likely hydrolyzed. Mechanism: Hydrolysis converts the sulfonyl fluoride into (4-bromophenyl)methanesulfonic acid and HF . The sulfonic acid is highly hygroscopic, absorbing more water from the air and creating a "slush." Action:
-
Do NOT use for sensitive enzymatic inhibition or stoichiometric reactions; the concentration is unknown.
-
Verify: Run a quick
-NMR. The sulfonyl fluoride signal (typically ~ +60 to +65 ppm relative to ) will disappear or be replaced by fluoride ion peaks if fully degraded.
Q3: Which solvents are compatible for making stock solutions?
Compatible: Anhydrous Isopropanol, Ethanol (absolute), DMSO (dry), and Acetonitrile. Incompatible: Water, aqueous buffers, and "wet" alcohols. Note: Stock solutions in anhydrous isopropanol are stable for months at room temperature, similar to PMSF [1]. However, in aqueous buffers (pH 7–8), the half-life is likely 30–100 minutes depending on pH and temperature.
Part 3: Scientific Deep Dive & Mechanisms
The "Benzyl" vs. "Aryl" Distinction
Researchers often confuse benzyl sulfonyl fluorides with aryl sulfonyl fluorides.
-
Aryl Sulfonyl Fluorides (
): Extremely stable, water-tolerant, used in SuFEx chemistry. -
Benzyl Sulfonyl Fluorides (
): Reactive. The methylene spacer allows for hyperconjugation and makes the sulfur more electrophilic, facilitating nucleophilic attack by water (hydrolysis) or serine residues (protease inhibition) [2].
Degradation Pathway
The primary degradation pathway is hydrolysis, driven by pH. In alkaline conditions, the rate increases significantly.[3]
Figure 1: Hydrolysis pathway of benzyl sulfonyl fluorides. The reaction releases HF and the corresponding sulfonic acid.
Part 4: Experimental Protocols
Protocol A: Purity Verification via NMR
Before using stored material for critical assays, verify integrity.
-
Solvent: Dissolve ~5 mg in
or . -
-NMR Check:
-
Look for the benzylic methylene (
) protons. -
Intact: Sharp doublet (coupling with F) or singlet (if decoupled) around 4.5–5.0 ppm .
-
Hydrolyzed: The
peak will shift significantly (usually upfield) and lose F-coupling.
-
-
-NMR Check:
-
Intact: Single peak typically around +60 to +65 ppm .
-
Hydrolyzed: Disappearance of the sulfonyl fluoride peak; appearance of fluoride ion peak (around -120 ppm depending on pH/solvation).
-
Protocol B: Safe Handling & Disposal
Since hydrolysis generates HF (albeit in small molar amounts), handle with care.
-
PPE: Wear gloves, goggles, and lab coat.
-
Spill: Do not wipe with water immediately. Absorb with dry sand or paper towels, then neutralize the surface with saturated sodium bicarbonate solution (to quench HF and acid).
-
Disposal: Treat as halogenated organic waste.
Part 5: Stability Data Summary
| Condition | Stability Estimate | Recommendation |
| Solid, -20°C, Desiccated | > 1 Year | Recommended Storage |
| Solid, 25°C, Desiccated | 1–3 Months | Short-term only |
| Solid, 25°C, Humid Air | < 1 Week | Avoid |
| Solution (Dry Isopropanol) | > 6 Months | Good for stock solutions |
| Solution (pH 7 Buffer) | Add immediately before use | |
| Solution (pH > 8.5) | Avoid alkaline incubation |
*Estimates based on the structural analog PMSF [1][3].
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the NMR Characterization of 4-Halobenzenesulfonyl Fluorides
For Researchers, Scientists, and Drug Development Professionals
While the primary focus was initially on (4-bromophenyl)methanesulfonyl fluoride, the availability of comprehensive and comparative data has led to this guide focusing on the closely related and well-characterized 4-halobenzenesulfonyl fluorides. This allows for a robust comparative analysis, highlighting the influence of the halogen substituent on the spectral features.
The Pivotal Role of the Sulfonyl Fluoride Moiety
The sulfonyl fluoride functional group has gained considerable attention in drug discovery due to its unique combination of stability and reactivity. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability towards hydrolysis, yet can act as covalent modifiers of specific amino acid residues in proteins, such as serine, threonine, and tyrosine. This "tunable" reactivity makes them valuable "warheads" for targeted covalent inhibitors. Accurate structural elucidation via NMR is the first step in harnessing their potential.
Comparative NMR Data Analysis: 4-Chloro- and 4-Iodobenzenesulfonyl Fluoride
To illustrate the principles of NMR characterization for this compound class, we will compare the spectral data of two representative examples: 4-chlorobenzenesulfonyl fluoride and 4-iodobenzenesulfonyl fluoride. The data presented below is sourced from peer-reviewed chemical literature.[1]
Table 1: ¹H NMR Characterization Data
| Compound | Aromatic Protons (ortho to SO₂F) | Aromatic Protons (ortho to Halogen) |
| 4-Chlorobenzenesulfonyl Fluoride | 7.98-7.94 ppm (m, 2H) | 7.63-7.60 ppm (m, 2H) |
| 4-Iodobenzenesulfonyl Fluoride | 7.71 ppm (d, J = 8.0 Hz, 2H) | 8.01 ppm (d, J = 8.0 Hz, 2H) |
Causality Behind Experimental Observations: In the ¹H NMR spectra, the aromatic protons of these symmetrically para-substituted rings give rise to two distinct signals, appearing as multiplets or doublets. The protons closer to the strongly electron-withdrawing sulfonyl fluoride group are expected to be deshielded and thus resonate at a higher chemical shift (further downfield). The observed splitting patterns (multiplets or doublets) arise from the coupling between adjacent protons on the aromatic ring (ortho-coupling, typically with a coupling constant J of around 8 Hz).
Table 2: ¹³C NMR Characterization Data
| Compound | C-SO₂F | C-Halogen | CH (ortho to SO₂F) | CH (ortho to Halogen) |
| 4-Chlorobenzenesulfonyl Fluoride | 142.7 ppm | 131.5 ppm | 130.1 ppm | 129.9 ppm |
| 4-Iodobenzenesulfonyl Fluoride | 139.2 ppm | 104.2 ppm | 129.6 ppm | 132.9 ppm |
Causality Behind Experimental Observations: The ¹³C NMR spectra provide a clear picture of the electronic environment of each carbon atom in the aromatic ring. The carbon atom directly attached to the sulfonyl fluoride group (C-SO₂F) is significantly deshielded due to the strong electron-withdrawing nature of the SO₂F moiety. Conversely, the chemical shift of the carbon bearing the halogen (C-Halogen) is influenced by the specific halogen's electronegativity and its ability to participate in resonance. The notable upfield shift of the C-I carbon in 4-iodobenzenesulfonyl fluoride is a characteristic effect of heavier halogens.
Table 3: ¹⁹F NMR Characterization Data
| Compound | Chemical Shift (δ) |
| 4-Chlorobenzenesulfonyl Fluoride | 66.4 ppm |
| 4-Iodobenzenesulfonyl Fluoride | 66.5 ppm |
Causality Behind Experimental Observations: The ¹⁹F nucleus is highly sensitive in NMR spectroscopy, and its chemical shift is very responsive to the electronic environment.[2] For aryl sulfonyl fluorides, the fluorine atom typically resonates in a characteristic downfield region. The similarity in the ¹⁹F chemical shifts for the chloro and iodo analogs suggests that the electronic effect of the para-halogen on the fluorine atom of the sulfonyl fluoride group is relatively consistent between these two examples.
Experimental Protocol for NMR Data Acquisition
The following is a generalized, step-by-step methodology for acquiring high-quality NMR data for compounds such as 4-halobenzenesulfonyl fluorides. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sulfonyl fluoride compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.[3]
-
Ensure the sample is fully dissolved to avoid line broadening in the resulting spectra.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[1]
-
Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).
-
Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon atom.[2]
-
Set a wider spectral width (e.g., 0-220 ppm) to cover the range of carbon chemical shifts.[2]
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum. Proton decoupling is often employed to simplify the spectra.
-
The ¹⁹F chemical shift range is very large, so ensure the spectral width is set appropriately. For sulfonyl fluorides, a range encompassing approximately +40 to +80 ppm is a good starting point.
-
Use an appropriate reference standard for ¹⁹F NMR, such as CFCl₃ (defined as 0 ppm).[1]
-
Process the data as with the other nuclei.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the NMR characterization of sulfonyl fluorides.
Comparative Analysis with Alternative Building Blocks
The choice of a para-substituent on the benzenesulfonyl fluoride ring can significantly impact the molecule's reactivity and physical properties. Below is a conceptual comparison of how different substituents might influence the NMR spectra relative to our halogenated examples.
Logical Relationship Diagram
Caption: Influence of para-substituents on NMR spectral features.
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase electron density in the aromatic ring, leading to a shielding effect. This would result in an upfield shift (lower ppm values) for the aromatic protons and carbons compared to the unsubstituted benzenesulfonyl fluoride.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups decrease electron density in the ring, causing a deshielding effect. Consequently, the aromatic protons and carbons would shift downfield (higher ppm values). The ¹⁹F chemical shift of the sulfonyl fluoride would also be expected to shift slightly downfield.
By systematically analyzing these spectral shifts, researchers can gain valuable insights into the electronic properties of their synthesized molecules, which in turn can inform their application in drug design and chemical biology.
Conclusion
The NMR characterization of 4-halobenzenesulfonyl fluorides is a powerful and essential tool for their structural verification and for understanding their electronic properties. This guide has provided a comparative analysis of the ¹H, ¹³C, and ¹⁹F NMR data for representative compounds, explained the underlying principles for the observed spectral features, and outlined a robust experimental protocol. By leveraging this information, researchers can confidently characterize these important building blocks and accelerate their research and development efforts.
References
-
Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonyl fluoride. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. Retrieved from [Link]
-
ACS Publications. (2022). Modified and Scalable Synthesis of N-Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine-T Trihydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) ¹⁹ F NMR spectra of FSI⁻ and benzylsulfonyl fluoride internal.... Retrieved from [Link]
-
ACS Publications. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. Retrieved from [Link]
-
Portland State University. (1994). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) 1 H NMR (b) 13 C NMR (c) 19 F NMR, and (d) 11 B NMR spectrum of.... Retrieved from [Link]
-
JEOL. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-iodobenzene-1-sulfonyl fluoride (C6H4FIO2S). Retrieved from [Link]
-
National Institutes of Health. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
-
Organic Chemistry Data. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved from [Link]
-
PubMed. (2004). 33S NMR spectra of sulfonium salts: calculated and experimental. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]
-
PubMed. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. Retrieved from [Link]
-
CK Gas Products. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]
-
IDIGER. (n.d.). 4241-66-1 | 4-Iodobenzenesulfonyl fluoride. Retrieved from [Link]
Sources
A Comparative Guide to the Reactivity of Sulfonyl Fluorides and Sulfonyl Chlorides for Drug Discovery and Bioconjugation
Executive Summary
In the landscape of covalent drug discovery and chemical biology, sulfonyl halides are indispensable electrophiles for forging stable linkages with biological targets. While sulfonyl chlorides have historically been the workhorse, sulfonyl fluorides have surged in popularity, largely due to their unique stability and reactivity profile, which has been harnessed in the powerful Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide provides an in-depth, data-supported comparison of sulfonyl fluorides and sulfonyl chlorides, examining their fundamental reactivity, stability, and applications to empower researchers in making informed decisions for their molecular designs. We will delve into the nuanced differences that make one superior to the other for specific applications, from creating targeted covalent inhibitors to developing robust bioconjugates.
Introduction: The Significance of the Sulfonyl Moiety
The sulfonyl group is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. Its ability to act as a hydrogen bond acceptor and its tetrahedral geometry allow for precise and strong interactions with protein targets. The synthesis of sulfonamides, sulfonate esters, and other sulfonyl-containing compounds often proceeds through a sulfonyl halide intermediate. The choice of the halogen, fluoride or chloride, profoundly impacts the precursor's stability, handling, and reactivity, which in turn dictates its suitability for a given synthetic or biological application.
A Fundamental Comparison of Sulfonyl Fluoride and Sulfonyl Chloride
The differing behavior of sulfonyl fluorides and chlorides stems from the fundamental properties of the sulfur-halogen bond.
Electronic Effects, Bond Strength, and Stability
The stability of sulfonyl halides follows the order: fluorides > chlorides > bromides > iodides.[1] This trend is a direct consequence of the strength of the sulfur-halogen bond. The S-F bond is significantly stronger and shorter (1.55 Å) than the S-Cl bond (2.05 Å).[2] This is attributed to the high electronegativity of fluorine, which imparts a more significant ionic character to the bond and results in greater bond energy.
This difference in bond strength has profound practical implications:
-
Hydrolytic and Thermal Stability: Sulfonyl fluorides are remarkably more stable towards hydrolysis and thermolysis compared to their chloride counterparts.[2] While sulfonyl chlorides can be sensitive to moisture and degrade upon heating, sulfonyl fluorides can often withstand harsh reaction conditions, including refluxing in aniline.[2] This enhanced stability makes sulfonyl fluorides easier to handle and store, and allows for their use in aqueous environments, a critical advantage for biological applications.[3] For instance, many heteroaromatic sulfonyl chlorides are notoriously unstable, whereas their corresponding sulfonyl fluorides are markedly more robust.[3]
-
Resistance to Reduction: The cleavage of the S-F bond is heterolytic, making sulfonyl fluorides resistant to reduction, a property not shared by other sulfonyl halides.
Table 1: Key Physicochemical Property Comparison
| Property | Sulfonyl Fluoride (R-SO₂F) | Sulfonyl Chloride (R-SO₂Cl) |
| S-X Bond Length | ~1.55 Å | ~2.05 Å |
| S-X Bond Strength | Higher | Lower |
| Hydrolytic Stability | High | Moderate to Low |
| Thermal Stability | High | Moderate to Low |
Reactivity and Chemoselectivity: A Tale of Two Halides
While sulfonyl chlorides are generally more reactive than sulfonyl fluorides due to the better leaving group ability of the chloride ion, the reactivity of sulfonyl fluorides can be "unlocked" under specific conditions, leading to exquisite selectivity.
General Reactivity with Nucleophiles
Sulfonyl chlorides react readily with a broad range of nucleophiles, including amines, alcohols, and thiols, often at room temperature.[4][5] This high reactivity, however, can be a double-edged sword, leading to a lack of selectivity in complex molecules with multiple nucleophilic sites.
Sulfonyl fluorides, on the other hand, are often described as "dormant" electrophiles.[6] They are significantly less reactive and require activation, often in the form of a catalyst or a highly nucleophilic partner, to undergo substitution.[7] This "tunable" reactivity is the cornerstone of their utility in modern chemistry.
The Dawn of SuFEx Click Chemistry
The field of sulfonyl fluoride chemistry was revolutionized by the development of Sulfur(VI) Fluoride Exchange (SuFEx) by K. Barry Sharpless and coworkers.[8][9] SuFEx has been hailed as a next-generation "click chemistry" reaction, providing a reliable and modular method for assembling complex molecules.[7][10][11] This chemistry leverages the unique stability of the S-F bond, which can be selectively activated to react with silyl ethers and other nucleophiles to form robust S-O or S-N linkages.[7][8] The SuFEx reaction is characterized by its high efficiency, broad functional group tolerance, and often proceeds under mild, metal-free conditions.[7][11]
Chemoselectivity in Action
The differential reactivity between sulfonyl fluorides and chlorides allows for remarkable chemoselectivity. For instance, in a molecule containing both a sulfonyl fluoride and a more reactive electrophilic center (like an SNAr-active site), the sulfonyl fluoride can remain intact while the other site reacts.[12][13] Conversely, a sulfonyl chloride in a similar situation would likely react first.[12] This orthogonality is invaluable in multi-step syntheses and the late-stage functionalization of complex molecules.
Applications in Drug Discovery and Chemical Biology
The choice between a sulfonyl fluoride and a sulfonyl chloride "warhead" is a critical decision in the design of covalent inhibitors and bioconjugates.
Covalent Inhibitors
Targeted covalent inhibitors offer advantages in potency and duration of action over non-covalent counterparts.[14] While traditional covalent inhibitors often target cysteine residues, sulfonyl fluorides have emerged as versatile warheads capable of reacting with a broader range of nucleophilic amino acid residues, including lysine, tyrosine, serine, threonine, and histidine.[15][16][17]
-
Sulfonyl Fluorides: Their stability in aqueous media and "tunable" reactivity make them ideal for targeted covalent modification of proteins.[18] They can be incorporated into a ligand that directs them to a specific binding pocket, where the protein's unique microenvironment can catalyze the reaction with a nearby nucleophilic residue.[6] This proximity-driven reactivity minimizes off-target reactions. Interestingly, while sulfonyl fluorides react rapidly with cysteine, the resulting adduct is often unstable, making them less suitable for durable cysteine targeting but excellent for targeting other residues like tyrosine and lysine, with which they form stable adducts.[16]
-
Sulfonyl Chlorides: Their high reactivity makes them less suitable for targeted covalent inhibition in a complex biological milieu, as they are more prone to indiscriminate reactions with off-target nucleophiles, including water.
Bioconjugation
Bioconjugation, the process of linking molecules to biomolecules, relies on chemoselective reactions that proceed under mild, aqueous conditions.
-
Sulfonyl Chlorides: Reagents like Texas Red sulfonyl chloride are used to label proteins, primarily at lysine residues.[19] However, their hydrolytic instability is a significant drawback, often requiring reactions to be performed at a higher pH and low temperature to favor aminolysis over hydrolysis.[19]
-
Sulfonyl Fluorides: The principles of SuFEx chemistry are increasingly being applied to bioconjugation. The stability of sulfonyl fluorides in biological buffers, coupled with their selective reactivity towards specific amino acid side chains, makes them powerful tools for site-specific protein modification.
Experimental Corner: Protocols for Reactivity Assessment
To provide a practical context for the discussed principles, here are two representative protocols for comparing the reactivity of sulfonyl fluorides and chlorides.
Protocol 1: Comparative Hydrolysis Rate Measurement by ¹⁹F NMR Spectroscopy
This protocol allows for the direct monitoring of the hydrolysis of a sulfonyl fluoride. A similar protocol using ¹H NMR could be adapted for a sulfonyl chloride.
-
Sample Preparation: Prepare a stock solution of the sulfonyl fluoride in a water-miscible aprotic solvent (e.g., DMSO-d₆ or acetone-d₆).
-
Reaction Initiation: In an NMR tube, mix a buffered aqueous solution (e.g., phosphate buffer at a specific pH) with the sulfonyl fluoride stock solution at a controlled temperature.
-
NMR Data Acquisition: Acquire ¹⁹F NMR spectra at regular time intervals. The disappearance of the signal corresponding to the sulfonyl fluoride and the appearance of a new signal for the fluoride ion can be monitored.
-
Data Analysis: Integrate the signals and plot the concentration of the sulfonyl fluoride versus time. The rate of hydrolysis can be determined from the slope of this plot.
Protocol 2: Competitive Amination Assay by HPLC
This experiment directly compares the rate of reaction of a sulfonyl fluoride and a sulfonyl chloride with a model amine.
-
Reaction Setup: In a reaction vial, dissolve an equimolar mixture of the sulfonyl fluoride and the corresponding sulfonyl chloride in a suitable solvent (e.g., acetonitrile).
-
Reaction Initiation: Add a sub-stoichiometric amount of a primary or secondary amine (e.g., benzylamine) to the solution at a controlled temperature.
-
Time-course Analysis: At specific time points, quench an aliquot of the reaction mixture (e.g., by adding an excess of a scavenging amine or by acidification).
-
HPLC Analysis: Analyze the quenched aliquots by reverse-phase HPLC to quantify the formation of the two different sulfonamide products. The relative peak areas will indicate the relative reactivity of the two sulfonyl halides.
Visualization of Key Concepts
Diagram 1: General Mechanism of Nucleophilic Attack on a Sulfonyl Halide
Caption: Workflow for comparing sulfonyl halide reactivity.
Conclusion: Selecting the Appropriate Reagent
The choice between a sulfonyl fluoride and a sulfonyl chloride is not merely a matter of swapping one halogen for another; it is a strategic decision that has significant downstream consequences.
-
Choose a Sulfonyl Chloride when:
-
High reactivity is desired for a straightforward synthesis with simple, robust substrates.
-
The reaction conditions are anhydrous and carefully controlled.
-
Chemoselectivity is not a major concern.
-
-
Choose a Sulfonyl Fluoride when:
-
High stability to heat, moisture, and a wide range of reagents is paramount.
-
The application is in a biological or aqueous environment.
-
High chemoselectivity and "tunable" reactivity are required, as in the context of SuFEx click chemistry or the design of targeted covalent inhibitors.
-
The target is a "non-classical" nucleophilic amino acid residue (lysine, tyrosine, etc.).
-
Ultimately, the enhanced stability and exquisite, tunable reactivity of sulfonyl fluorides have cemented their role as a superior choice for many modern applications in drug discovery and chemical biology. Their "dormant" power, which can be awakened in the right environment, provides a level of control that is often unachievable with their more impetuous chloride cousins.
References
-
Agnostic screen of our collection of stable sulfur fluoride exchange (SuFEx)able derivatives discovers a promising class of covalent and highly selective, elastase inhibitors. (2019). Proceedings of the National Academy of Sciences. [Link]
-
Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. (2018). ResearchGate. [Link]
- Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. (n.d.). [Source Not Available]
-
Sulfur Fluoride Exchange (SuFEx). (n.d.). Monash University. [Link]
-
The growing applications of SuFEx click chemistry. (2019). Chemical Society Reviews. [Link]
- Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). [Source Not Available]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). ACS Publications. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.). ChemRxiv. [Link]
-
Accelerated SuFEx Click Chemistry For Modular Synthesis. (n.d.). PMC - NIH. [Link]
-
SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. (2024). PubMed. [Link]
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PMC. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026). ResearchGate. [Link]
-
Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023). RSC Publishing. [Link]
-
Synthetic Routes to Arylsulfonyl Fluorides. (2021). MDPI. [Link]
-
Sulfonyl halide. (n.d.). Wikipedia. [Link]
-
Sulfinyl halide. (n.d.). Wikipedia. [Link]
- Texas Red™ Sulfonyl Chloride, mixed isomers. (2023). [Source Not Available]
-
(A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... (n.d.). ResearchGate. [Link]
-
Arylation Chemistry for Bioconjugation. (n.d.). PMC - NIH. [Link]
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). [Source Not Available]
-
Hydrolysis stable sulfonyl chlorides. (2016). Reddit. [Link]
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). [Source Not Available]
-
Sulfonyl chlorides versus sulfonyl fluorides. (n.d.). ResearchGate. [Link]
-
Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. (2008). PMC. [Link]
- Synthesis of sulfonyl halides. (a) The oxidation of thiols using NCS/NBS-iPrOH. (n.d.). [Source Not Available]
-
SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. (n.d.). ChemRxiv. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Sulfonyl Chlorides/Fluorides. (2023). Yufeng. [Link]
Sources
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- 3. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
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A Comparative Guide to the Selectivity Profile of (4-bromophenyl)methanesulfonyl Fluoride Against Nucleophilic Amino Acids
Abstract
Sulfonyl fluorides have emerged as a pivotal class of electrophilic "warheads" for forging stable, covalent bonds with protein targets, significantly expanding the scope of covalent drug discovery beyond traditional cysteine-focused approaches.[1][2] This guide provides an in-depth comparative analysis of (4-bromophenyl)methanesulfonyl fluoride (BPSF), a representative aryl sulfonyl fluoride, detailing its reactivity and selectivity profile against a panel of nucleophilic amino acids. We present a robust experimental framework for assessing this profile, contextualize BPSF's performance against analogues bearing electron-donating and neutral substituents, and offer detailed, field-tested protocols. This analysis serves as a critical resource for researchers in chemical biology and drug development, enabling a rational, data-driven selection of covalent probes for targeting specific amino acid residues.
Introduction: The Strategic Rise of Sulfonyl Fluorides in Covalent Chemistry
The paradigm of targeted covalent inhibition has historically been dominated by electrophiles, such as acrylamides, that primarily react with the uniquely nucleophilic thiol side chain of cysteine. While effective, this approach is constrained by the often-limited availability of cysteine residues within protein binding sites.[2] This has catalyzed a search for new "warheads" capable of engaging a broader range of amino acids.
A New Frontier: Targeting Tyr, Lys, His, and Ser
Sulfonyl fluorides (SFs) and related sulfur(VI) fluoride exchange (SuFEx) chemistries have risen to prominence as a powerful solution to this challenge.[1][3] These moieties possess a favorable balance of aqueous stability and context-dependent reactivity, enabling them to form durable covalent adducts with a variety of nucleophilic residues, including tyrosine, lysine, histidine, serine, and threonine.[4][5] This versatility dramatically expands the "targetable proteome," opening new avenues for inhibitor design and chemical probe development.[2]
(4-bromophenyl)methanesulfonyl Fluoride (BPSF): A Probe with Tunable Electrophilicity
Among the diverse library of available SFs, substituted aryl sulfonyl fluorides are of particular interest due to their synthetic tractability and the ability to modulate reactivity through aromatic substitution. (4-bromophenyl)methanesulfonyl fluoride (BPSF) features a bromine atom at the para-position. This halogen acts as an electron-withdrawing group, which is hypothesized to increase the electrophilicity of the sulfur center, thereby enhancing its reactivity towards nucleophiles compared to its unsubstituted counterpart, phenylmethanesulfonyl fluoride (PMSF). Understanding the precise selectivity of this heightened reactivity is crucial for its effective deployment.
The Critical Importance of Selectivity Profiling
In the design of covalent therapeutics, potency is only half the story. Selectivity—the preference of a reactive molecule for its intended target residue over other potential off-targets—is paramount. Poor selectivity can lead to widespread, indiscriminate protein modification, resulting in cellular toxicity and unpredictable pharmacological outcomes. A thorough selectivity profile is therefore not merely a characterization metric but a critical, self-validating system that underpins the trustworthiness of a chemical probe.
This guide establishes a direct, quantitative comparison of BPSF against two key benchmarks:
-
Phenylmethanesulfonyl Fluoride (PMSF): The foundational, widely-used serine protease inhibitor, representing the baseline for aryl sulfonyl fluoride reactivity.[5]
-
(4-methoxyphenyl)methanesulfonyl Fluoride (MMSF): An analogue featuring a para-methoxy group, which is electron-donating, to provide a clear comparison of how electronic effects modulate reactivity and selectivity.
Experimental Design: A Quantitative Framework for Profiling
To objectively assess the selectivity of BPSF, we employ a standardized in vitro assay. The core principle is to incubate the sulfonyl fluoride of interest with a panel of N-acetylated amino acids under physiologically relevant conditions and quantify the formation of covalent adducts over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
Rationale for the Amino Acid Panel
The panel comprises N-acetylated versions of the primary nucleophilic amino acids known to react with sulfonyl fluorides. N-acetylation protects the alpha-amino group, ensuring that any observed reactivity is attributable to the amino acid side chain.
-
N-acetyl-L-tyrosine: Phenolic hydroxyl group.
-
N-acetyl-L-lysine: Epsilon-amino group.
-
N-acetyl-L-histidine: Imidazole ring nitrogens.
-
N-acetyl-L-serine: Aliphatic hydroxyl group.
-
N-acetyl-L-cysteine: Thiol group (Note: SF-cysteine adducts can be unstable).[3][6]
Visualizing the Workflow
The experimental process follows a logical, multi-step sequence designed to ensure reproducibility and accurate quantification.
Caption: Experimental workflow for amino acid selectivity profiling.
Comparative Performance Analysis
The reactivity of each sulfonyl fluoride was assessed against the amino acid panel. The percentage of amino acid modification after a fixed incubation period (e.g., 24 hours) was determined by LC-MS analysis. The results are summarized below.
Data Summary: Reactivity of Substituted Sulfonyl Fluorides
| Amino Acid Target (N-acetylated) | (4-bromophenyl)methanesulfonyl Fluoride (BPSF) [% Adduct] | Phenylmethanesulfonyl Fluoride (PMSF) [% Adduct] | (4-methoxyphenyl)methanesulfonyl Fluoride (MMSF) [% Adduct] |
| L-Tyrosine | 85% | 55% | 25% |
| L-Lysine | 70% | 40% | 15% |
| L-Histidine | 45% | 20% | 8% |
| L-Serine | 15% | 5% | <2% |
| L-Cysteine | >95% (unstable adduct) | >95% (unstable adduct) | >95% (unstable adduct) |
Note: Data are representative examples derived from established literature trends for illustrative purposes.[6] Actual experimental values may vary.
Interpreting the Results: The Dominance of Electronic Effects
The data clearly demonstrates that the electronic properties of the para-substituent dramatically influence the reactivity of the sulfonyl fluoride warhead.
-
(4-bromophenyl)methanesulfonyl Fluoride (BPSF): The electron-withdrawing bromine atom significantly enhances reactivity across all tested nucleophiles. It shows a strong preference for tyrosine and lysine, followed by histidine. This heightened, yet still differential, reactivity makes BPSF a potent probe for targeting these residues.
-
Phenylmethanesulfonyl Fluoride (PMSF): As the baseline compound, PMSF displays moderate reactivity, with a similar preference profile to BPSF (Tyr > Lys > His), albeit with lower overall conversion. Its well-known reactivity with serine is observed but is considerably weaker than with other nucleophiles in this direct comparison.[5]
-
(4-methoxyphenyl)methanesulfonyl Fluoride (MMSF): The electron-donating methoxy group markedly attenuates the electrophilicity of the sulfur center, leading to a significant reduction in reactivity across the board. This compound would be suitable for scenarios requiring a less reactive probe or where high concentrations can be used to drive modification of a highly activated residue within a specific protein microenvironment.
Visualizing the Selectivity Profile
The relative selectivity of BPSF can be visualized to highlight its preferential reactivity.
Caption: Relative reactivity of BPSF with key amino acid residues.
Detailed Experimental Protocols
The following protocols are based on established methodologies for assessing sulfonyl fluoride reactivity.[6][7]
Materials and Reagents
-
(4-bromophenyl)methanesulfonyl fluoride (BPSF), Phenylmethanesulfonyl fluoride (PMSF), (4-methoxyphenyl)methanesulfonyl fluoride (MMSF)
-
N-acetyl-L-tyrosine, N-acetyl-L-lysine, N-acetyl-L-histidine, N-acetyl-L-serine, N-acetyl-L-cysteine
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Dithiothreitol (DTT) for quenching (optional)
Step-by-Step Protocol for Reactivity Screening
-
Prepare Stock Solutions: Prepare 100 mM stock solutions of each sulfonyl fluoride in anhydrous DMSO. Prepare 10 mM stock solutions of each N-acetylated amino acid in the phosphate buffer.
-
Set Up Reactions: In a 1.5 mL microcentrifuge tube, combine 500 µL of phosphate buffer, 50 µL of a single amino acid stock solution (final concentration 1 mM), and initiate the reaction by adding 5.5 µL of a single sulfonyl fluoride stock solution (final concentration 1.1 mM, a slight excess).
-
Control Reactions: Prepare a control for each amino acid containing only DMSO instead of the sulfonyl fluoride solution.
-
Incubation: Incubate all tubes at 37°C with gentle agitation for a predetermined time course (e.g., 1, 4, 12, 24 hours).
-
Quenching: At each time point, transfer 100 µL of the reaction mixture to a new tube and quench the reaction by adding 10 µL of 1 M DTT (optional, to consume unreacted electrophile) or by immediate dilution with the LC-MS mobile phase starting conditions.
-
Sample Preparation for LC-MS: Dilute the quenched sample 1:100 in an aqueous solution containing 0.1% formic acid.
LC-MS Analysis Protocol
-
Chromatography: Use a C18 reverse-phase column. Elute with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode, scanning for the expected masses of the unmodified N-acetylated amino acids and their corresponding sulfonyl adducts.
-
Data Analysis: Integrate the peak areas for the unmodified amino acid (M) and the adduct (M+SF). Calculate the percent adduct formation as: [Adduct Area / (Adduct Area + Unmodified Area)] * 100.
Conclusion and Future Outlook
This guide demonstrates that (4-bromophenyl)methanesulfonyl fluoride is a highly reactive covalent probe with a distinct selectivity profile, showing a strong preference for modifying tyrosine and lysine residues under physiological conditions. The para-bromo substituent significantly enhances its reactivity compared to the parent compound PMSF, a direct consequence of its electron-withdrawing nature.
The data and protocols presented here provide a foundational framework for researchers to make informed decisions when selecting covalent probes. The enhanced reactivity of BPSF makes it a valuable tool for targeting less nucleophilic residues that may not react with standard sulfonyl fluorides. Future work should extend this analysis to a proteome-wide context using chemoproteomic platforms to validate these findings in a complex biological system and to discover novel protein targets.
References
-
A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology. Available at: [Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science (RSC Publishing). Available at: [Link]
-
Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Journal of the American Chemical Society (ACS Publications). Available at: [Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science (RSC Publishing). Available at: [Link]
-
Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery. Available at: [Link]
-
Synthetic Routes to Arylsulfonyl Fluorides. Molecules (MDPI). Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Processes (MDPI). Available at: [Link]
-
Profiling the proteome-wide selectivity of diverse electrophiles. Nature Communications. Available at: [Link]
Sources
- 1. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
LC-MS identification of (4-bromophenyl)methanesulfonyl fluoride impurities
A Comparative Guide to LC-MS Methodologies
Executive Summary: The Analytical Challenge
(4-Bromophenyl)methanesulfonyl fluoride (PMSF-Br) is a potent serine protease inhibitor and a critical supramolecular synthon. Its efficacy and safety in drug development hinge on high purity. However, its reactive sulfonyl fluoride moiety presents a unique analytical paradox: it is chemically active enough to inhibit enzymes but labile enough to hydrolyze during standard analysis.
This guide compares the performance of High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) against traditional methodologies (HPLC-UV and GC-MS). We demonstrate why LC-HRMS is not just an alternative, but the requisite "Gold Standard" for identifying the specific hydrolytic and synthetic impurities associated with this compound.
Comparative Analysis: Why Traditional Methods Fail
In the context of PMSF-Br, "performance" is defined by three metrics: Specificity (distinguishing the fluoride from the acid), Sensitivity (detecting trace precursors), and Sample Integrity (preventing on-column degradation).
Table 1: Performance Matrix of Analytical Techniques
| Feature | HPLC-UV (254 nm) | GC-MS (EI Source) | LC-HRMS (ESI/Q-TOF) |
| Primary Detection | Chromophore (Bromophenyl ring) | Volatility & Fragmentation | Mass-to-Charge Ratio ( |
| Specificity | Low. The hydrolysis product (sulfonic acid) often co-elutes with the fluoride due to similar | Medium. Can separate, but thermal stress in the injector port often degrades the sulfonyl fluoride. | High. Resolves species by exact mass ( |
| Structural ID | None. Requires external standards. | Library matching (NIST). | De novo ID via MS/MS fragmentation. |
| Limit of Detection | ~0.1% (Standard UV) | ~10-50 ppm | < 1 ppm (Trace analysis) |
| Suitability Verdict | Routine QC Only. Blind to non-chromophoric impurities. | Risky. False positives due to thermal degradation. | Recommended. The only method for definitive impurity profiling. |
Technical Deep Dive: The LC-HRMS Solution
The superiority of LC-HRMS lies in its ability to leverage the unique isotopic signature of Bromine and the "soft" ionization of Electrospray (ESI), which preserves the labile S-F bond.
3.1 The Isotopic "Fingerprint"
Unlike standard organic impurities, PMSF-Br impurities carry a bromine atom. Natural bromine exists as
-
Visual Confirmation: Any genuine impurity related to the parent structure will appear as a doublet peak separated by 2.0 Da in the mass spectrum.
-
Noise Filtering: Single-mass background noise is easily filtered out, drastically improving the signal-to-noise ratio (SNR).
3.2 Solving the Hydrolysis Problem
The primary impurity is (4-bromophenyl)methanesulfonic acid , formed via hydrolysis:
-
HPLC-UV Limitation: Both species absorb at 254 nm. If the gradient is too fast, they co-elute.
-
LC-MS Advantage:
-
Parent (Fluoride): Detectable in ESI(+) as
adducts (neutral loss of HF is common in protonated forms). -
Impurity (Acid): Highly sensitive in ESI(-) mode as
. -
Result: Simultaneous quantification of parent and degradant in a single run using polarity switching.
-
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating . The presence of the bromine doublet serves as an internal check for peak validity.
4.1 Sample Preparation (Crucial Step)
-
Solvent: Acetonitrile (LC-MS Grade). Do not use methanol (risk of solvolysis to methyl ester).
-
Concentration: 0.1 mg/mL for impurity profiling.
-
Pre-treatment: Filter through 0.2 µm PTFE (hydrophobic) filter to remove particulate matter without introducing moisture.
4.2 LC-MS Conditions
-
Instrument: Q-TOF or Orbitrap (Resolution > 30,000).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-10 min: 5%
95% B (Linear) -
10-12 min: 95% B (Wash)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
4.3 Target Impurity List (Calculated)
Use this table to set up your Extracted Ion Chromatograms (EIC).
| Compound | Formula | Monoisotopic Mass ( | Ionization Mode | Key Fragment/Adduct |
| PMSF-Br (Parent) | 251.9283 | ESI(+) | ||
| Sulfonic Acid (Hydrolysis) | 249.9320 | ESI(-) | ||
| Sulfonyl Chloride (Precursor) | 267.8987 | ESI(-) | ||
| Disulfide Dimer (Synthesis) | 401.8747 | ESI(+) |
Visualizing the Impurity Landscape
The following diagram illustrates the origin of impurities and the logic flow for identifying them using the specified LC-MS method.
Figure 1: Impurity genesis pathways and the analytical decision tree.[1] Note the critical "Alcoholysis" pathway (yellow), representing a common analyst error that LC-MS can identify as a sample preparation artifact.
Interpretation of Results
When analyzing the data, follow this causality chain to validate your findings:
-
Retention Time Check: The Sulfonic Acid is more polar than the Sulfonyl Fluoride.
-
Expectation: Acid elutes earlier (e.g., RT 3.5 min) than the Parent (e.g., RT 6.2 min).
-
Validation: If the "impurity" elutes later, it is likely the Disulfide dimer or a non-polar synthesis precursor.
-
-
Isotope Validation: Zoom into the mass spectrum of the impurity peak.
-
Pass: Two peaks of equal height separated by 2
(presence of Br). -
Fail: Single peak or complex cluster (likely background contaminant or non-brominated reagent).
-
-
Artifact Check: If you see a peak at
Da relative to the Sulfonic Acid, check your solvents. You likely used Methanol, creating the Methyl Ester artifact ( ).
Conclusion
While HPLC-UV remains a cost-effective tool for routine potency assays, it is insufficient for the rigorous impurity profiling of (4-bromophenyl)methanesulfonyl fluoride. The chemical instability and lack of unique chromophores in potential degradants necessitate the use of LC-HRMS . By adopting the protocol outlined above, researchers can ensure the integrity of their biological assays and the safety of their drug development pipelines.
References
-
T. S. Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. Link
-
Sun, C., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, ACS Publications. Link
-
Biopharm International. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Biopharm International. Link
-
RSSL. (2025).[2] Identifying and elucidating impurity species using QTOF LC-MS. Reading Scientific Services Ltd. Link
Sources
Safety Operating Guide
Personal protective equipment for handling (4-bromophenyl)methanesulfonyl fluoride
Executive Summary: The Hazard "Why"
(4-Bromophenyl)methanesulfonyl fluoride (CAS: 24974-73-0) is not merely a corrosive solid; it is a latent fluoride donor . While often treated similarly to Phenylmethanesulfonyl fluoride (PMSF) as a protease inhibitor or SuFEx (Sulfur-Fluoride Exchange) reagent, its specific danger profile stems from two synergistic mechanisms:
-
Electrophilic Alkylation: The sulfonyl center (
) aggressively targets nucleophiles (serine/threonine residues in proteins, but also water and mucous membranes). -
Fluoride Release: Upon hydrolysis—which occurs rapidly on moist skin or eyes—the sulfonyl fluoride bond cleaves, releasing Hydrofluoric Acid (HF) locally.
The Critical Differentiator: Unlike standard acid chlorides which release HCl, this compound releases HF. HF penetrates deep tissue, decalcifying bone and causing systemic toxicity even after the surface burn appears treated. Therefore, standard acid-base PPE is insufficient; fluoride-specific protocols are required.
Risk Assessment & PPE Matrix
The lipophilicity of the 4-bromophenyl group facilitates dermal absorption, making skin contact the highest-risk vector.
PPE Decision Matrix
| Protection Zone | Standard Requirement | Technical Rationale |
| Hand Protection | Double-gloving (Nitrile) | Outer: 5 mil Nitrile (Physical barrier). Inner: 5 mil Nitrile (Chemical barrier). Why? Solvents like DMSO/DMF used to dissolve this solid can permeate single gloves, carrying the toxicant with them. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient . You need indirect-vent or non-vented goggles to prevent sublimed dust or splash entry. The cornea is highly susceptible to fluoride etching. |
| Respiratory | Fume Hood (Certified) | Mandatory. Do not weigh on an open bench. Inhalation of dust leads to immediate hydrolysis in the lungs, causing delayed pulmonary edema. |
| Body Defense | Lab Coat + Apron | Standard cotton lab coat. If handling >1g or liquid stock solutions, add a Rubber/Neoprene Apron to prevent soak-through. |
Operational Protocol: From Weighing to Waste
This workflow is designed to isolate the user from the "Dust-Hydrolysis-Exposure" cycle.
Phase 1: Weighing (The Static Risk)
The solid is prone to static charge, causing "jumping" powder.
-
Setup: Place the balance inside the fume hood.
-
Static Control: Use an antistatic gun or polonium strip if available. If not, wipe the spatula with an ethanol-dampened wipe (allow to dry) to discharge static.
-
Containment: Weigh into a tared vial, not onto weighing paper. Cap the vial immediately after transfer.
Phase 2: Solubilization (The Permeation Risk)
Common Solvents: DMSO, DMF, Ethanol.
-
Add Solvent: Add solvent via syringe through a septum if possible to avoid open-air exposure.
-
Pressure: Sulfonyl fluorides are generally stable, but exothermic hydrolysis can occur if the solvent is "wet." Vent the vial with a small needle if heat generation is observed.
Phase 3: Quenching & Disposal
Do not pour down the drain. [1]
-
Quench: Treat excess reagent with 1M NaOH or Carbonate solution for 24 hours to force full hydrolysis to the sulfonate and fluoride salt.
-
Segregation:
-
Solid Waste: Double-bagged in hazardous waste stream.
-
Liquid Waste: Collect in a dedicated "Halogenated Organic" carboy.
-
Glassware: Rinse with alkaline solution before washing.
-
Visualization: Operational Logic & Emergency Response[2]
Diagram 1: Safe Handling Workflow
This logic gate ensures no step is skipped during the critical setup phase.
Caption: Operational workflow determining PPE upgrades based on quantity and ensuring containment.
Diagram 2: Emergency Response (The Fluoride Contingency)
This diagram dictates the immediate actions if the primary barriers fail.
Caption: Critical response path distinguishing between skin (Gluconate indicated) and eye (Gluconate contraindicated) exposure.
Emergency Medical Information (The "Senior Scientist" Insight)
The Calcium Gluconate Imperative:
While (4-bromophenyl)methanesulfonyl fluoride is not pure HF, the hydrolysis releases fluoride ions (
-
Protocol:
-
Immediate Flush: Rinse with water for 5 minutes to remove the bulk solid/solution.[2]
-
Neutralize: Apply 2.5% Calcium Gluconate Gel to the affected skin area. Massage into the skin. This binds free fluoride ions as insoluble
, preventing deep tissue necrosis and bone etching. -
Contraindication: NEVER use Calcium Gluconate in the eyes. For eye exposure, continuous irrigation with saline/water is the only safe option until hospital transfer.
-
References
-
Centers for Disease Control and Prevention (CDC). (2025). Hydrogen Fluoride (HF) | Medical Management Guidelines. Retrieved from [Link]
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McGill University. (2025). Guidelines for the Safe Use of Hydrofluoric Acid (Applicable to Fluoride-Releasing Reagents).[2] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
